Isovaleric acid-d7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChIキー |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals
An essential tool for precise metabolic analysis, Isovaleric acid-d7 serves as a critical internal standard for the accurate quantification of isovaleric acid in various biological matrices. This deuterated analog is indispensable for research in metabolic disorders, particularly Isovaleric Acidemia, and plays a significant role in drug development and metabolomics.
This compound is a stable, isotopically labeled form of isovaleric acid, a branched-chain fatty acid.[1] In this deuterated version, seven hydrogen atoms are replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its natural counterpart, but with nearly identical chemical and physical properties. This key characteristic allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses.[2]
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in a research setting.
| Property | Value | Reference |
| Chemical Formula | C₅H₃D₇O₂ | [3] |
| Molecular Weight | 109.17 g/mol | [3] |
| CAS Number | 1219805-32-9 | [3] |
| Appearance | Not specified, likely a liquid | |
| Purity | Typically ≥98% | [3] |
| Storage | Recommended at 4°C | [3] |
Synthesis and Manufacturing
Applications in Research and Clinical Diagnostics
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of isovaleric acid.[2] This is particularly crucial in the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia (IVA).
IVA is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[5] This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the body.[5] The use of this compound allows for precise measurement of isovaleric acid levels in biological samples such as blood and urine, which is essential for the diagnosis, monitoring of treatment efficacy, and management of IVA patients.[6]
Beyond clinical diagnostics, this compound is a valuable tool in metabolic research and metabolomics. It can be used in metabolic flux analysis to trace the flow of metabolites through the leucine catabolism pathway.[7][8] Understanding these metabolic pathways is crucial for drug development and for studying the effects of new therapeutic agents on cellular metabolism.
Experimental Protocols: Quantification of Isovaleric Acid using GC-MS and this compound Internal Standard
The following is a representative experimental protocol for the quantification of isovaleric acid in a biological sample (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is based on established methods for short-chain fatty acid analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Aliquoting : Pipette a precise volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound solution (in a suitable solvent like methanol) to each plasma sample. The amount of internal standard should be chosen to be within the linear range of the instrument's detection.
-
Acidification : Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to protonate the fatty acids, making them more soluble in organic solvents.
-
Extraction : Add an organic solvent (e.g., diethyl ether or a mixture of isooctane and 2-propanol) to the sample. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.
-
Phase Separation : Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer containing the fatty acids to a new, clean tube.
-
Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
Derivatization
To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, a derivatization step is often necessary.
-
Reagent Addition : Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with tert-butyldimethylchlorosilane (TBDMSCl) as a catalyst, to the dried extract.
-
Incubation : Cap the tubes tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
Cooling : Allow the samples to cool to room temperature before analysis.
GC-MS Analysis
-
Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Chromatographic Separation : The fatty acid derivatives are separated on a capillary column (e.g., a DB-5ms column) with a temperature gradient program.
-
Mass Spectrometric Detection : The separated compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to monitor specific ions for isovaleric acid and this compound.
-
Quantification : The concentration of isovaleric acid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of isovaleric acid and a fixed amount of the internal standard.
Leucine Catabolism Pathway and the Role of Isovaleryl-CoA Dehydrogenase
The breakdown of the amino acid leucine is a critical metabolic pathway. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD). In Isovaleric Acidemia, a deficiency in IVD leads to a buildup of isovaleryl-CoA, which is then converted to isovaleric acid and other metabolites.
Caption: The metabolic pathway of leucine catabolism.
Experimental Workflow for Quantification of Isovaleric Acid
The following diagram illustrates the typical workflow for the quantification of isovaleric acid in a biological sample using an internal standard like this compound.
Caption: A typical workflow for quantitative analysis.
References
- 1. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Isovaleric Acid-d7: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Isovaleric acid-d7, a deuterated analog of isovaleric acid. This document details its applications in metabolic research, particularly as an internal standard for mass spectrometry-based quantification. Furthermore, it offers insights into experimental protocols and the metabolic pathways in which this compound plays a crucial analytical role.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of isovaleric acid, where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.
| Property | Value | Citation(s) |
| Molecular Formula | C₅H₃D₇O₂ | [1][2] |
| Molecular Weight | 109.17 g/mol | [1][2] |
| CAS Number | 1219805-32-9 | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -29 °C (for non-labeled Isovaleric acid) | [3][4] |
| Boiling Point | 175-177 °C (for non-labeled Isovaleric acid) | [3][5] |
| Density | 0.925 g/mL at 20 °C (for non-labeled Isovaleric acid) | [3][4] |
| Refractive Index | n20/D 1.403 (for non-labeled Isovaleric acid) | [3][6] |
| Solubility | Sparingly soluble in water; soluble in most organic solvents. | [5][6] |
| Storage Conditions | Store at 4°C or room temperature, protected from light and moisture. | [1][7] |
Applications in Metabolic Research
This compound is primarily utilized in metabolic research and clinical diagnostics. Its most significant application is as an internal standard in stable isotope dilution analysis for the quantification of isovaleric acid and related metabolites in biological samples such as plasma, urine, and amniotic fluid.[8] This is particularly crucial for the diagnosis and monitoring of Isovaleric Acidemia (IVA) , an inherited metabolic disorder.[8][9][10][11]
IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is essential for the breakdown of the amino acid leucine.[9][10] This deficiency leads to the accumulation of isovaleric acid and its derivatives in the body, causing a range of clinical symptoms.[10][11] The use of this compound allows for precise and accurate measurement of these endogenous compounds, facilitating early diagnosis and therapeutic monitoring.[8]
Experimental Protocols
The following is a representative experimental protocol for the quantification of isovaleric acid in biological samples using this compound as an internal standard, based on the principles of stable isotope dilution analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][12]
Workflow for Isovaleric Acid Quantification
Caption: Experimental workflow for quantitative analysis.
Detailed Methodology
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., 500 µL of plasma or urine).
-
Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to each sample as an internal standard.
-
Perform an extraction to isolate the organic acids. This can be achieved using liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction (SPE) cartridges.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To improve chromatographic properties and ionization efficiency, the extracted acids are often derivatized. A common method is methylation using diazomethane or by heating with an acidic methanol solution.[8]
-
-
GC-MS or LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent.
-
Inject an aliquot into the GC-MS or LC-MS/MS system.
-
For GC-MS, a capillary column suitable for fatty acid methyl esters is used. For LC-MS/MS, a C18 reversed-phase column is typically employed.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to the derivatized endogenous isovaleric acid and the deuterated internal standard.[8]
-
-
Quantification:
-
A calibration curve is generated using standards containing known concentrations of non-labeled isovaleric acid and a fixed concentration of this compound.
-
The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is calculated for both the unknown samples and the calibration standards.
-
The concentration of isovaleric acid in the biological samples is determined by interpolating the peak area ratios from the calibration curve.
-
Metabolic Pathway Involvement: Leucine Catabolism and Isovaleric Acidemia
Isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid leucine. The enzyme isovaleryl-CoA dehydrogenase (IVD) plays a critical role in this pathway. In individuals with Isovaleric Acidemia, a deficiency in IVD leads to the buildup of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid.
Caption: Leucine catabolism and the impact of IVD deficiency.
This accumulation of isovaleric acid and its metabolites, such as isovalerylglycine and isovalerylcarnitine, is toxic and leads to the clinical manifestations of the disease.[10][11] Analytical methods employing this compound are essential for confirming the diagnosis by demonstrating elevated levels of these compounds.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. Isovaleric Acid [drugfuture.com]
- 6. ISOVALERIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]
- 8. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 10. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Guide: Certificate of Analysis for Isovaleric Acid-d7
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and biochemical context for Isovaleric acid-d7. It is intended to serve as a detailed reference for researchers utilizing this isotopically labeled compound in their studies.
Certificate of Analysis: this compound
The following table summarizes the typical quality control specifications and analytical results for a representative batch of this compound.
| Test | Specification | Result | Method |
| Identity | |||
| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Mass Spectrometry | Conforms to structure | Conforms | GC-MS (EI) |
| Purity | |||
| Chemical Purity (NMR) | ≥98.0% | 99.5% | Quantitative NMR (qNMR) |
| Chemical Purity (GC) | ≥98.0% | 99.8% | Gas Chromatography (GC-FID) |
| Isotopic Purity | |||
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Physical Properties | |||
| Appearance | Colorless liquid | Clear, colorless liquid | Visual Inspection |
| Residual Solvents | |||
| As per USP <467> | Meets requirements | Meets requirements | Headspace GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
This protocol outlines the procedure for determining the isotopic enrichment of this compound using GC-MS. The method separates the analyte from potential impurities and analyzes the mass-to-charge ratio of the resulting ions to quantify the extent of deuterium incorporation.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
Solvent: Dichloromethane (DCM), GC grade.
-
This compound sample.
-
Unlabeled Isovaleric acid reference standard.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. Prepare a separate 1 mg/mL solution of the unlabeled Isovaleric acid reference standard.
-
GC Method:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
-
Analysis:
-
Inject the unlabeled standard to determine its retention time and mass spectrum. The molecular ion (M+) for unlabeled isovaleric acid is m/z 102.13.
-
Inject the this compound sample.
-
Identify the peak corresponding to the analyte based on retention time.
-
Acquire the mass spectrum for the this compound peak.
-
Calculate the isotopic enrichment by comparing the ion intensities of the deuterated molecular ion (m/z 109.17) and any unlabeled (m/z 102.13) or partially labeled species within the mass cluster. The calculation is performed by integrating the ion currents for each isotopic peak.[1][2]
-
This protocol describes the determination of the chemical purity of this compound using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4] This is an absolute method that compares the integral of a signal from the analyte to that of a certified internal standard of known purity.[5][6]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength.
Reagents:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard (IS): Maleic acid, certified reference material (CRM).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Chloroform-d.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: Standard 90° pulse-acquire sequence.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei, approximately 5 times the longest T1).
-
Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 recommended).[5]
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
-
Manually phase the spectrum carefully.
-
Perform a baseline correction across the entire spectrum.
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the remaining non-deuterated proton signal if present and well-defined, or a ¹³C satellite). For this compound, the residual CHD proton multiplet can be used.
-
Integrate the singlet signal from the maleic acid internal standard (δ ~6.28 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound.
// Nodes Leucine [label="Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; aKG [label="α-Ketoisocaproate", fillcolor="#F1F3F4", fontcolor="#202124"]; IsovalerylCoA [label="Isovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; MethylcrotonylCoA [label="3-Methylcrotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetoacetate [label="Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; IsovalericAcid [label="Isovaleric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Leucine -> aKG [label="BCAT"]; aKG -> IsovalerylCoA [label="BCKDH"]; IsovalerylCoA -> MethylcrotonylCoA [label="IVD", color="#4285F4"]; MethylcrotonylCoA -> AcetylCoA; MethylcrotonylCoA -> Acetoacetate; IsovalerylCoA -> IsovalericAcid [style=dashed, arrowhead=open, label="Accumulates in\nIVD deficiency"];
// Invisible nodes for layout {rank=same; Leucine; aKG; IsovalerylCoA; MethylcrotonylCoA; AcetylCoA; Acetoacetate;} }
Caption: Leucine catabolism pathway showing the formation of Isovaleryl-CoA.[7][8][9][10]
// Nodes Prep [label="Sample Preparation\n(Dissolve in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="GC Injection\n(1 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Chromatographic Separation\n(DB-5ms Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionize [label="Electron Ionization\n(70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Mass Analysis\n(Quadrupole)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Detect [label="Detection & Data Acquisition", fillcolor="#202124", fontcolor="#FFFFFF"]; Report [label="Data Analysis\n(Isotopic Enrichment)", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];
// Edges Prep -> Inject [color="#5F6368"]; Inject -> Separate [color="#5F6368"]; Separate -> Ionize [color="#5F6368"]; Ionize -> Analyze [color="#5F6368"]; Analyze -> Detect [color="#5F6368"]; Detect -> Report [color="#5F6368"]; }
Caption: Workflow for the analysis of this compound by GC-MS.[7]
// Nodes Weigh [label="Accurate Weighing\n(Analyte + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolution\n(CDCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="NMR Data Acquisition\n(d1 = 30s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Process [label="Data Processing\n(Phasing, Baseline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrate [label="Signal Integration\n(Analyte vs. Std)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate [label="Purity Calculation", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];
// Edges Weigh -> Dissolve [color="#5F6368"]; Dissolve -> Acquire [color="#5F6368"]; Acquire -> Process [color="#5F6368"]; Process -> Integrate [color="#5F6368"]; Integrate -> Calculate [color="#5F6368"]; }
Caption: Workflow for determining chemical purity by quantitative NMR (qNMR).
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. leucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isovaleric acid-d7: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid-d7 is a deuterated form of isovaleric acid, a branched-chain fatty acid that plays a significant role in human metabolism. This stable isotope-labeled compound is an indispensable tool in clinical diagnostics and metabolic research, primarily utilized as an internal standard for the accurate quantification of isovaleric acid in biological samples by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a discussion on its synthesis, a detailed experimental protocol for its use in quantitative analysis, and its relevance in the context of the metabolic disorder, Isovaleric Acidemia.
Chemical Properties and Data
This compound is commercially available, and its key chemical properties are summarized in the table below. It is important to note that various deuterated forms of isovaleric acid exist, with the d7 and d9 variants being common. This guide focuses on the d7 isotopologue.
| Property | Value | Reference |
| CAS Number | 1219805-32-9 | [1] |
| Chemical Formula | C₅H₃D₇O₂ | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| Isotopic Purity | ≥98% | [1] |
| Appearance | Liquid | |
| Synonyms | 3-Methylbutanoic-d7 acid |
Synthesis of this compound
A specific, detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, which is common for commercially available stable isotope-labeled compounds. However, the synthesis would generally involve the introduction of deuterium atoms into the isovaleric acid molecule or a precursor. General approaches for the deuteration of organic molecules include:
-
Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂, in the presence of a metal catalyst.
-
Reduction of a Precursor with a Deuteride Reagent: A suitable precursor molecule containing functional groups that can be reduced is treated with a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).
-
Starting from Deuterated Precursors: The synthesis can begin with smaller, commercially available deuterated building blocks that are then used to construct the final this compound molecule through a series of chemical reactions.
For example, a plausible synthetic route could involve the deuteration of isovaleraldehyde followed by oxidation to the carboxylic acid. The industrial synthesis of unlabeled isovaleric acid often involves the oxidation of isovaleraldehyde.[2]
Application in the Diagnosis and Monitoring of Isovaleric Acidemia
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of isovaleric acid in biological fluids like plasma and urine. This is particularly crucial for the diagnosis and management of Isovaleric Acidemia (IVA).
IVA is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD).[3] This enzyme is essential for the normal metabolism of the branched-chain amino acid leucine. A deficiency in IVD leads to the accumulation of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid and its conjugates, such as isovalerylglycine and 3-hydroxyisovaleric acid, in the body.[3] The buildup of these compounds is toxic and can lead to severe clinical symptoms, including a characteristic "sweaty feet" odor, metabolic acidosis, lethargy, and neurological damage.[3]
Accurate measurement of isovaleric acid levels is critical for diagnosing IVA, monitoring the effectiveness of treatment (which typically involves a low-leucine diet), and managing metabolic crises. The use of this compound as an internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the high accuracy and precision required for clinical assays.[4][5]
Leucine Catabolism Pathway and the Role of Isovaleryl-CoA Dehydrogenase
The metabolic pathway below illustrates the catabolism of leucine and the critical step catalyzed by isovaleryl-CoA dehydrogenase. A defect in this enzyme leads to the accumulation of isovaleryl-CoA and subsequently isovaleric acid.
Experimental Protocol: Quantification of Isovaleric Acid in Human Plasma using this compound by LC-MS/MS
This protocol provides a general framework for the quantification of isovaleric acid in human plasma. It is essential to validate the method in-house and adhere to all relevant laboratory safety procedures.
Materials and Reagents
-
Isovaleric acid standard
-
This compound (internal standard)
-
Human plasma (EDTA or heparin)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine - 3-NPH)
-
Pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standards and Internal Standard Working Solutions
-
Stock Solutions: Prepare individual stock solutions of isovaleric acid and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the isovaleric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected physiological and pathological concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the protein precipitation solvent.
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Derivatization (using 3-NPH as an example)
Short-chain fatty acids like isovaleric acid often require derivatization to improve their chromatographic retention and ionization efficiency in LC-MS.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in a suitable solvent mixture (e.g., acetonitrile/water).[6][7]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Quenching/Dilution: Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in water) and dilute the sample to a final volume suitable for injection.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient elution should be developed to achieve good separation of isovaleric acid from other matrix components and potential isomers.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization agent used. For 3-NPH derivatives, negative ion mode is often employed.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isovaleric acid derivative: A specific precursor-to-product ion transition needs to be determined and optimized.
-
This compound derivative: A corresponding precursor-to-product ion transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize sensitivity.
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the isovaleric acid derivative to the this compound derivative against the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of isovaleric acid in the unknown plasma samples based on their measured peak area ratios.
Experimental Workflow Diagram
Addressing Potential Isobaric Interferences
A potential challenge in the mass spectrometric analysis of isovaleric acid is the presence of isobaric compounds, which have the same nominal mass. For example, pivalic acid and 2-methylbutyric acid are isomers of isovaleric acid and can interfere with its measurement if not chromatographically separated. The use of high-resolution mass spectrometry can help distinguish between isobars based on their exact mass. However, in many clinical laboratories using triple quadrupole mass spectrometers, chromatographic separation is essential. A well-optimized LC method is crucial to resolve these isomers and ensure accurate quantification of isovaleric acid.[8][9][10][11]
Conclusion
This compound is a vital tool for researchers and clinicians involved in the study of metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of isovaleric acid, which is essential for the diagnosis and management of Isovaleric Acidemia. This technical guide has provided a detailed overview of its properties, a discussion on its synthesis, and a comprehensive experimental protocol for its application, which will be valuable for professionals in the fields of drug development, clinical chemistry, and metabolic research.
References
- 1. chemscene.com [chemscene.com]
- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mssj.jp [mssj.jp]
An In-Depth Technical Guide to the Molecular Weight of Isovaleric Acid-d7
This technical guide provides a comprehensive overview of the molecular weight of Isovaleric acid-d7, a deuterated isotopologue of isovaleric acid. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents key quantitative data, detailed experimental methodologies for molecular weight determination, and a visual representation of the analytical workflow.
Core Data Presentation
The incorporation of deuterium atoms into the isovaleric acid molecule results in a predictable increase in its molecular weight. The following table summarizes the key molecular properties of both the unlabeled and deuterated forms of isovaleric acid.
| Property | Isovaleric Acid | This compound |
| Molecular Formula | C₅H₁₀O₂[1][2][3][4] | C₅H₃D₇O₂[5] |
| Molecular Weight | 102.13 g/mol [1][2][3][4][6][7] | 109.17 g/mol [5] |
| Isotopic Enrichment | Not Applicable | 7 Deuterium atoms |
Experimental Protocols for Molecular Weight Determination
The molecular weight of this compound is typically determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[1][5] The following is a generalized protocol for the analysis of a small deuterated molecule like this compound.
Objective: To determine the molecular weight of this compound with high precision.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
2 mL mass spectrometry vials with septa caps
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a stock concentration of approximately 1 mg/mL.
-
Perform a serial dilution of the stock solution to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL. The final solvent composition should be compatible with the mobile phase used for analysis.
-
If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter into a clean mass spectrometry vial.
-
-
Instrument Setup and Calibration:
-
Prepare the mass spectrometer according to the manufacturer's instructions.
-
Calibrate the instrument using a known calibration standard appropriate for the mass range of the analyte. This ensures high mass accuracy.
-
Set the ESI source parameters. For a small molecule like isovaleric acid, negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻. Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Introduce the prepared sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-200).
-
The data system will record the relative abundance of ions at different mass-to-charge ratios.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to identify the molecular ion peak. For this compound in negative ion mode, this will correspond to the [M-D]⁻ or [M-H]⁻ ion.
-
The position of this peak on the m/z axis will provide the mass-to-charge ratio of the ion.
-
Calculate the neutral molecular weight from the observed m/z value, taking into account the mass of the electron and any adducts or losses (e.g., the mass of a proton or deuteron).
-
The presence of seven deuterium atoms will result in a mass shift of approximately 7 Da compared to the unlabeled isovaleric acid.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the molecular weight of this compound using mass spectrometry.
Workflow for Molecular Weight Determination
References
- 1. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. MASS SPECTROMETRY [biosiva.50webs.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of Isovaleric acid-d7, a deuterated analog of isovaleric acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document covers the chemical and physical properties of this compound, identifies reputable suppliers, details its applications in research, and provides exemplary experimental protocols for its use as an internal standard in mass spectrometry-based analyses. Furthermore, it elucidates the role of isovaleric acid in key cellular signaling pathways.
Chemical and Physical Properties of this compound
This compound is a stable isotope-labeled form of isovaleric acid, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of isovaleric acid in various biological matrices by mass spectrometry. Its physical and chemical properties are closely comparable to its non-deuterated counterpart.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Chemical Formula | C₅H₃D₇O₂ | ChemScene[1] |
| Molecular Weight | 109.17 g/mol | ChemScene[1] |
| CAS Number | 1219805-32-9 | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
| Isotopic Purity | Typically ≥98 atom % D | General supplier specification |
| Appearance | Colorless Liquid | General supplier specification |
| Storage Temperature | 4°C | ChemScene[1] |
Table 2: Physical Properties of Isovaleric Acid (Non-deuterated)
| Property | Value | Source |
| Boiling Point | 175-177 °C | Sigma-Aldrich[2] |
| Melting Point | -29 °C | Sigma-Aldrich[2] |
| Density | 0.925 g/mL at 20 °C | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.403 | Sigma-Aldrich[2] |
| Solubility | Soluble in water, ethanol, and ether | General chemical data |
Suppliers of this compound
A number of reputable chemical suppliers provide this compound for research purposes. When selecting a supplier, it is crucial to consider the provided documentation, such as a Certificate of Analysis (CoA), which details the lot-specific purity and isotopic enrichment.
Table 3: Prominent Suppliers of this compound
| Supplier | Product Number | Reported Purity |
| MedChemExpress | HY-W012980S3 | 98.44% |
| ChemScene | CS-0459591 | ≥98%[1] |
| Cambridge Isotope Laboratories, Inc. | DLM-2938 (for D9) | 98% (for D9)[3] |
| Toronto Research Chemicals | I826507 | - |
Applications in Research and Drug Development
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous isovaleric acid.[4] This technique is essential in various research areas:
-
Metabolomics: To study the role of isovaleric acid in metabolic pathways and its association with diseases such as isovaleric acidemia.[5][6]
-
Microbiome Research: To investigate the production of short-chain fatty acids by gut microbiota and their impact on host health.
-
Pharmacokinetic Studies: To trace the metabolic fate of drugs that are structurally related to isovaleric acid.
-
Food and Beverage Analysis: To quantify isovaleric acid as a flavor or off-flavor component.
Experimental Protocols
The following are detailed methodologies for the quantification of isovaleric acid in biological samples using this compound as an internal standard.
Quantification of Short-Chain Fatty Acids in Serum by LC-MS/MS
This protocol is adapted from a method for the sensitive and quantitative determination of short-chain fatty acids in human serum.[2]
4.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Isovaleric acid (Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Methyl tert-butyl ether (MTBE)
-
Serum samples
4.1.2. Sample Preparation
-
Thawing and Spiking: Thaw serum samples on ice. To 50 µL of serum, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels) and 200 µL of acetonitrile.
-
Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Derivatization: Add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile. Vortex and incubate at 40°C for 30 minutes.
-
Extraction: Add 500 µL of MTBE, vortex for 3 minutes, and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.
4.1.3. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized isovaleric acid and this compound.
Analysis of Short-Chain Fatty Acids in Fecal Samples by GC-MS
This protocol is a general guide for the analysis of SCFAs in fecal samples, where this compound serves as an internal standard.
4.2.1. Materials and Reagents
-
This compound (Internal Standard)
-
Isovaleric acid (Standard)
-
Fecal samples
-
Isobutanol
-
Pyridine
-
Isobutyl chloroformate
-
Hexane
4.2.2. Sample Preparation
-
Homogenization: Homogenize a known weight of fecal sample in water.
-
Spiking: Add a known amount of this compound internal standard to the homogenate.
-
Derivatization: To an aliquot of the homogenate, add isobutanol/pyridine, followed by isobutyl chloroformate. Vortex vigorously.
-
Extraction: Add hexane, vortex, and centrifuge to separate the layers.
-
Analysis: Inject an aliquot of the upper hexane layer into the GC-MS system.
4.2.3. GC-MS Parameters
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a wax column).
-
Injector: Split/splitless injector.
-
Oven Program: A temperature program that allows for the separation of the derivatized SCFAs.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized isovaleric acid and this compound.
Signaling Pathways
Isovaleric acid, as a short-chain fatty acid, has been shown to influence cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and the cyclic AMP/protein kinase A (cAMP/PKA) pathways.
Isovaleric Acid and the AMPK Signaling Pathway
AMPK is a crucial energy sensor that regulates cellular metabolism.[7][8][9][10][11] Isovaleric acid can activate AMPK, leading to downstream effects that promote catabolic processes (ATP production) and inhibit anabolic processes (ATP consumption).[7]
Caption: Isovaleric acid-mediated activation of the AMPK signaling pathway.
Isovaleric Acid and the cAMP/PKA Signaling Pathway
The cAMP/PKA pathway is a ubiquitous signaling cascade involved in numerous cellular processes.[1][12][13][14][] Isovaleric acid has been shown to increase intracellular cAMP levels, leading to the activation of PKA and subsequent downstream effects, such as smooth muscle relaxation.[16]
Caption: Isovaleric acid-induced activation of the cAMP/PKA signaling pathway.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of isovaleric acid. Its use as an internal standard ensures the accuracy and reliability of measurements in complex biological matrices. A thorough understanding of its properties, available suppliers, and appropriate experimental protocols is essential for its effective implementation in research and drug development. Furthermore, elucidating the role of isovaleric acid in cellular signaling pathways, such as the AMPK and cAMP/PKA pathways, opens new avenues for investigating its physiological and pathological significance.
References
- 1. news-medical.net [news-medical.net]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. cAMP-PKA cascade: An outdated topic for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Stability of Isovaleric acid-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of Isovaleric acid-d7 (3-Methylbutanoic acid-d7), a deuterated analog of isovaleric acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis, in metabolic research, or in the development of deuterated drugs.
Chemical Identity and Specifications
This compound is a stable isotope-labeled compound where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of endogenous isovaleric acid.
| Parameter | Specification | Source |
| Chemical Name | 3-Methylbutanoic acid-d7 | N/A |
| Synonyms | This compound, 3-Methylbutyric acid-d7 | N/A |
| CAS Number | 1219805-32-9 | [1] |
| Molecular Formula | C₅H₃D₇O₂ | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Appearance | Colorless to light yellow liquid | N/A |
| Storage | 4°C, protect from light and moisture | [1][2] |
Synthesis of this compound
A potential synthesis workflow is outlined below:
This proposed pathway allows for the introduction of deuterium atoms at specific positions, leading to the desired this compound. The starting materials, diethyl malonate and a deuterated isobutyl bromide, are commercially available.
Purity Assessment
Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
Potential Impurities
Based on the proposed synthesis route and potential degradation pathways, potential impurities may include:
-
Unlabeled Isovaleric Acid: Incomplete deuteration of starting materials or H/D exchange during synthesis or storage can lead to the presence of unlabeled isovaleric acid.
-
Partially Deuterated Isovaleric Acid: Incomplete H/D exchange can result in isotopologues with fewer than seven deuterium atoms.
-
Residual Starting Materials: Incomplete reaction may leave traces of deuterated isobutyl bromide or diethyl malonate.
-
By-products of Synthesis: Side reactions during the alkylation or decarboxylation steps could generate other organic acids or esters.
-
Degradation Products: Oxidative or thermal degradation can lead to the formation of smaller carboxylic acids or other oxidation products.
Analytical Methods for Purity Determination
The following tables summarize the analytical methods used to assess the purity of this compound.
| Parameter | Method | Typical Results |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥98% |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D |
| ²H Nuclear Magnetic Resonance (²H NMR) | Confirms deuterium incorporation | |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with the structure of this compound |
Stability Profile
The stability of this compound is a critical factor for ensuring accurate and reproducible results over time. Stability studies are conducted to evaluate the impact of various environmental factors.
Storage Conditions
For long-term storage, this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1][2]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve exposing this compound to stress conditions more severe than those encountered during routine handling and storage.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 1 M HCl at 60°C for 24 hours | Generally stable |
| Base Hydrolysis | 1 M NaOH at 60°C for 24 hours | Generally stable, salt formation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the alkyl chain |
| Thermal Degradation | 80°C for 48 hours | Decarboxylation at very high temperatures |
| Photostability | Exposure to UV/Vis light as per ICH Q1B guidelines | Potential for radical-induced degradation |
The results from these studies help in establishing appropriate storage and handling procedures and in the validation of analytical methods that can separate and quantify any potential degradants.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the purity and stability of this compound.
Protocol for Purity Determination by GC-MS
This protocol outlines the general procedure for determining the chemical purity of this compound using Gas Chromatography-Mass Spectrometry.
Protocol for Isotopic Purity by Mass Spectrometry
This protocol describes the determination of isotopic enrichment using high-resolution mass spectrometry.
Protocol for Stability-Indicating Method Development
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Forced Degradation: Subject this compound to stress conditions as outlined in Section 4.2.
-
Method Development: Develop a chromatographic method (e.g., HPLC-UV or GC-MS) that can separate the parent compound from all observed degradation products.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This technical guide provides essential information on the purity and stability of this compound. A thorough understanding of its synthesis, potential impurities, and degradation pathways is critical for its effective use in research and development. The implementation of robust analytical methods for purity and stability assessment, as outlined in this document, will ensure the generation of high-quality, reliable data. For any specific applications, it is recommended to perform in-house verification of the purity and stability of this compound.
References
Isovaleric acid-d7 safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Isovaleric Acid-d7
This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is synthesized from available Safety Data Sheets (SDS) for Isovaleric acid and best practices for handling deuterated compounds.
This compound is the deuterated form of Isovaleric acid, a branched-chain fatty acid. While specific safety data for the deuterated isotopologue is limited, the primary hazards are expected to be similar to those of its non-deuterated counterpart due to their identical chemical structures and functional groups.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₃D₇O₂ | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 1219805-32-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong, pungent, cheesy, sweaty | [2] |
| Boiling Point | 175-177 °C | [3] |
| Melting Point | -29 °C | [2] |
| Flash Point | 70-86 °C | [2] |
| Density | ~0.93 g/cm³ at 20 °C | |
| Solubility | Slightly soluble in water; miscible with ethanol and ether. | [2] |
| Purity | ≥98% | [1] |
Hazard Identification and Classification
Based on the GHS classification for Isovaleric acid, the deuterated form should be handled as a substance with the following hazards:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3/4 | H227: Combustible liquid[3][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[6][7] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[8] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[5] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
Note: This classification is based on the non-deuterated Isovaleric acid and should be used as a precautionary measure for this compound.
Toxicological Information
The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes.
Table 3: Toxicological Data
| Endpoint | Species | Value | Reference |
| LD50 Oral | Rat | >2,000 mg/kg | [3][7] |
| LD50 Dermal | Rabbit | 3,560 mg/kg | [3] |
Experimental Protocols: Safe Handling and Storage
Given the hygroscopic nature of many deuterated compounds and the hazards of Isovaleric acid, stringent handling and storage protocols are essential to maintain isotopic purity and ensure personnel safety.
General Handling Protocol
-
Preparation :
-
Work in a well-ventilated fume hood.
-
Dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use.[9]
-
Ensure emergency eyewash stations and safety showers are accessible.
-
-
Personal Protective Equipment (PPE) :
-
Dispensing and Use :
-
Spill and Waste Disposal :
Storage Protocol
-
Temperature : Store at 4°C for long-term stability.[1]
-
Atmosphere : Keep in a tightly sealed container under a dry, inert atmosphere to prevent moisture absorption and maintain isotopic purity.[9]
-
Light : Store in amber vials or other light-protecting containers to prevent degradation.[10]
-
Incompatibilities : Store away from bases, strong oxidizing agents, and reducing agents.[4]
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Hazards
Caption: Key hazard classifications for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. agilent.com [agilent.com]
- 4. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Isovaleric acid|MSDS [dcchemicals.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Research Applications of Deuterated Isovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated isovaleric acid, a stable isotope-labeled form of the branched-chain fatty acid isovaleric acid, serves as a powerful tool in metabolic research, diagnostics, and drug development. Its unique properties, particularly its utility as an internal standard and metabolic tracer, enable precise quantification and dynamic assessment of metabolic pathways. This technical guide provides an in-depth overview of the core research applications of deuterated isovaleric acid, with a focus on its role in understanding isovaleric acidemia, its use in quantitative analysis, and its potential in broader metabolic and drug discovery research. This document details experimental protocols, presents quantitative data, and provides visual diagrams of relevant pathways and workflows to support researchers in their scientific endeavors.
Core Applications of Deuterated Isovaleric Acid in Research
The primary applications of deuterated isovaleric acid in a research setting revolve around its use as an internal standard for accurate quantification of isovaleric acid and its metabolites, and as a tracer to study metabolic pathways.
Internal Standard for Quantitative Analysis
Deuterated isovaleric acid, most commonly as isovaleric acid-d9, is widely employed as an internal standard in mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous, non-deuterated form, but it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification of isovaleric acid and its derivatives, such as isovalerylcarnitine.[1][2] This is particularly crucial in the diagnosis and monitoring of isovaleric acidemia.[3]
Metabolic Tracer for Flux Analysis
By introducing deuterated isovaleric acid into a biological system (in vitro or in vivo), researchers can trace the metabolic fate of the isovaleric acid molecule. This allows for the study of metabolic flux through various pathways, including the leucine catabolism pathway. While specific studies detailing the use of deuterated isovaleric acid for metabolic flux analysis are not abundant in publicly available literature, the principles of stable isotope tracing are well-established and can be applied.[4][5] The conversion of deuterated isovaleric acid to downstream metabolites can be monitored over time to understand the kinetics and regulation of these pathways under different physiological or pathological conditions.
Isovaleric Acid Metabolism and its Relevance to Isovaleric Acidemia
Isovaleric acid is an intermediate in the catabolism of the essential amino acid leucine. The enzymatic breakdown of isovaleryl-CoA to 3-methylcrotonyl-CoA is a critical step in this pathway, catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).
A deficiency in IVD leads to the genetic disorder isovaleric acidemia (IVA), characterized by the accumulation of isovaleric acid and its derivatives in the body.[6][7][8] This accumulation can lead to severe metabolic acidosis, neurological damage, and a characteristic odor of "sweaty feet."[8]
Leucine Catabolism Pathway
The catabolism of leucine is a multi-step process occurring within the mitochondria. The diagram below illustrates the key steps, highlighting the point of enzymatic block in isovaleric acidemia.
Experimental Protocols
While specific published protocols for using deuterated isovaleric acid as a metabolic tracer are scarce, the following sections provide detailed methodologies adapted from general stable isotope tracing and analytical chemistry protocols.
Protocol 1: Quantification of Isovalerylcarnitine in Plasma using Isovaleric Acid-d9 as an Internal Standard (LC-MS/MS)
This protocol is adapted from methods used for newborn screening and metabolic disorder diagnostics.
1. Materials:
-
Plasma samples
-
Isovaleric acid-d9 (as an internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase LC column
2. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a known concentration of isovaleric acid-d9 solution in methanol.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
3. LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole operated in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isovalerylcarnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Isovalerylcarnitine-d9: Monitor the corresponding mass-shifted transition.
-
4. Data Analysis:
-
Calculate the peak area ratio of the endogenous isovalerylcarnitine to the deuterated internal standard.
-
Quantify the concentration of isovalerylcarnitine in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of non-labeled isovalerylcarnitine and a constant concentration of the deuterated internal standard.
Protocol 2: In Vitro Metabolic Tracing with Deuterated Isovaleric Acid in Cultured Fibroblasts
This hypothetical protocol is based on general methodologies for stable isotope tracing in cell culture.[9]
1. Materials:
-
Human fibroblast cell lines (e.g., from a healthy donor and a patient with isovaleric acidemia)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Isovaleric acid-d9
-
Ice-cold 80% methanol
-
GC-MS or LC-MS/MS system
2. Cell Culture and Labeling:
-
Culture fibroblasts in standard conditions until they reach approximately 80% confluency.
-
Prepare a labeling medium by supplementing the standard culture medium with a known concentration of isovaleric acid-d9 (e.g., 100 µM).
-
Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the metabolic conversion of the tracer.
3. Metabolite Extraction:
-
At each time point, place the culture plates on ice and rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
4. Sample Analysis (GC-MS):
-
Dry the metabolite extracts under a stream of nitrogen.
-
Derivatize the samples to make them volatile for GC-MS analysis (e.g., using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Analyze the derivatized samples by GC-MS. The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated and non-deuterated metabolites.
5. Data Analysis:
-
Identify peaks corresponding to isovaleric acid and its downstream metabolites (e.g., 3-hydroxyisovaleric acid).
-
Determine the isotopic enrichment by analyzing the mass isotopomer distribution of each metabolite.
-
Calculate the fractional contribution of the deuterated tracer to each metabolite pool.
Data Presentation
Table 1: Quantification of Isovalerylcarnitine in Plasma Samples
| Sample ID | Peak Area (Isovalerylcarnitine) | Peak Area (Isovaleric Acid-d9 IS) | Peak Area Ratio | Concentration (µM) |
| Control 1 | 150,000 | 1,000,000 | 0.15 | 0.2 |
| Control 2 | 180,000 | 1,050,000 | 0.17 | 0.23 |
| IVA Patient 1 | 12,500,000 | 980,000 | 12.76 | 15.8 |
| IVA Patient 2 | 15,200,000 | 1,020,000 | 14.90 | 18.5 |
This table presents hypothetical data to demonstrate the use of a deuterated internal standard (IS) for quantifying isovalerylcarnitine. The peak area ratio is used to calculate the final concentration from a standard curve.
Table 2: Isotopic Enrichment of Metabolites in Fibroblasts after Incubation with Deuterated Isovaleric Acid
| Time (hours) | Metabolite | % Enrichment (Healthy Control) | % Enrichment (IVA Patient) |
| 1 | Isovaleric Acid | 95.2 ± 2.1 | 98.5 ± 1.5 |
| 1 | 3-Hydroxyisovaleric Acid | 15.8 ± 1.2 | 2.1 ± 0.5 |
| 4 | Isovaleric Acid | 96.1 ± 1.8 | 98.9 ± 1.2 |
| 4 | 3-Hydroxyisovaleric Acid | 45.3 ± 3.5 | 5.3 ± 0.8 |
| 12 | Isovaleric Acid | 95.8 ± 2.0 | 99.1 ± 1.0 |
| 12 | 3-Hydroxyisovaleric Acid | 78.2 ± 4.1 | 8.9 ± 1.1 |
This table shows hypothetical data on the percentage of isotopic enrichment in isovaleric acid and a downstream metabolite in healthy versus isovaleric acidemia (IVA) patient-derived cells. The lower enrichment in the downstream metabolite in IVA cells would reflect the reduced enzymatic activity.
Signaling Pathways and Logical Relationships
Deuterated isovaleric acid can be used to probe the leucine catabolism pathway and its downstream effects. An accumulation of isovaleryl-CoA, as seen in isovaleric acidemia, can have secondary effects on other metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Synthesis of Deuterated Isovaleric Acid
A general industrial method for producing non-deuterated isovaleric acid involves the hydroformylation of isobutylene to form isovaleraldehyde, which is then oxidized to isovaleric acid.[10] A similar principle could be applied using deuterated precursors.
Conclusion
Deuterated isovaleric acid is an indispensable tool for researchers studying isovaleric acidemia and broader aspects of branched-chain amino acid metabolism. Its primary role as an internal standard enables the accurate diagnosis and monitoring of isovaleric acidemia by providing reliable quantification of key biomarkers. While its application as a metabolic tracer for flux analysis is less documented, the potential for such studies is significant. By adapting established stable isotope tracing methodologies, researchers can gain valuable insights into the dynamic regulation of the leucine catabolism pathway and the metabolic consequences of its disruption. Further research utilizing deuterated isovaleric acid as a tracer will be crucial for a deeper understanding of the pathophysiology of isovaleric acidemia and for the development of novel therapeutic strategies.
References
- 1. Metabolism of [1-(14)C] and [2-(14)C] leucine in cultured skin fibroblasts from patients with isovaleric acidemia. Characterization of metabolic defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3474138A - Process for making isovaleric acid - Google Patents [patents.google.com]
- 3. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]
- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of the intermediates of leucine catabolism by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isovaleric acid - Wikipedia [en.wikipedia.org]
The Role of Isovaleric Acid-d7 in Modern Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolomics, the precise and accurate quantification of small molecules is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Isovaleric acid, a branched-chain fatty acid derived from the catabolism of leucine, is a significant metabolite implicated in various physiological and pathological states, most notably the inherited metabolic disorder, isovaleric acidemia. The development of stable isotope-labeled internal standards, such as isovaleric acid-d7, has revolutionized the analytical rigor of metabolomic studies involving this key metabolite. This technical guide provides an in-depth exploration of the role of this compound in metabolomics, detailing its application as an internal standard, experimental protocols for its use, and its utility in metabolic pathway analysis.
The Critical Role of this compound as an Internal Standard
The primary role of this compound in metabolomics is to serve as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, isovaleric acid.[1] Stable isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of a stable isotope-labeled compound to a sample prior to analysis.[1] Because this compound is chemically identical to isovaleric acid, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[2] This allows it to effectively compensate for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1][3] The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis, ensuring the highest level of accuracy and precision.[4]
Quantitative Analysis of Isovaleric Acid
The quantification of isovaleric acid in biological matrices such as plasma, serum, and urine is crucial for both clinical diagnostics and research. The following tables summarize the analytical performance and quantitative data from methodologies employing deuterated internal standards for short-chain fatty acid analysis.
Table 1: Analytical Performance for Short-Chain Fatty Acid Quantification using LC-MS/MS
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Isovaleric Acid | 0.5 - 500 | 0.5 | < 10% | < 15% |
| Isobutyric Acid | 0.5 - 500 | 0.5 | < 10% | < 15% |
| Valeric Acid | 0.5 - 500 | 0.5 | < 10% | < 15% |
| Butyric Acid | 1 - 1000 | 1 | < 10% | < 15% |
| Propionic Acid | 1 - 1000 | 1 | < 10% | < 15% |
| Acetic Acid | 5 - 5000 | 5 | < 10% | < 15% |
| Data is representative of typical assay performance and may vary based on specific instrumentation and matrix. |
Table 2: Representative Calibration Curve Data for Isovaleric Acid using a Deuterated Internal Standard
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,550 | 51,000 | 0.050 |
| 5 | 12,600 | 50,500 | 0.250 |
| 10 | 25,200 | 50,800 | 0.496 |
| 50 | 125,500 | 50,200 | 2.500 |
| 100 | 251,000 | 50,500 | 4.970 |
| 250 | 628,000 | 50,600 | 12.411 |
| 500 | 1,255,000 | 50,100 | 25.050 |
| This data is illustrative. A linear regression of the peak area ratio against concentration would yield a calibration curve with r² > 0.99.[3][5] |
Experimental Protocols
The accurate quantification of isovaleric acid using this compound as an internal standard requires meticulous sample preparation and optimized analytical methods. Below are detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of Isovaleric Acid in Human Serum by LC-MS/MS
This protocol involves protein precipitation, derivatization to enhance chromatographic retention and detection, followed by LC-MS/MS analysis.
1. Sample Preparation:
-
Thawing and Spiking: Thaw frozen serum samples on ice. To 100 µL of serum, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL in methanol).[6]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.[6]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile:water and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50:50 (v/v) acetonitrile:water. Vortex and incubate at 40°C for 30 minutes.[7][8]
-
Final Preparation: After incubation, add 800 µL of 90:10 (v/v) water:acetonitrile with 0.1% formic acid. Vortex and transfer to an autosampler vial for analysis.[6]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both isovaleric acid-3-NPH and this compound-3-NPH. The exact m/z values will depend on the derivatizing agent used.
-
Protocol 2: Quantification of Short-Chain Fatty Acids in Fecal Samples by GC-MS
This protocol is suitable for the analysis of volatile short-chain fatty acids and involves extraction and derivatization to make the analytes amenable to gas chromatography.
1. Sample Preparation:
-
Homogenization and Spiking: Homogenize 50 mg of fecal sample in 1 mL of ice-cold 0.005 M aqueous NaOH. Add a known amount of this compound internal standard.[10]
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C.[10]
-
Extraction: Transfer the supernatant to a new tube. Acidify with HCl and extract the short-chain fatty acids with methyl tert-butyl ether (MTBE).[11]
-
Derivatization: Evaporate the MTBE extract to dryness under a stream of nitrogen. Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Heat at 60°C for 30 minutes to form the TBDMS derivatives.[12]
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column, such as one with a free fatty acid phase (FFAP).[13]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TBDMS derivatives of isovaleric acid and this compound.
-
Metabolic Pathway and Experimental Workflow Visualization
Understanding the metabolic context of isovaleric acid is crucial for interpreting quantitative data. Isovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid, leucine.[4][14]
The experimental workflow for quantifying isovaleric acid using a deuterated internal standard is a multi-step process that requires careful execution to ensure data quality.
Conclusion
This compound is an indispensable tool in modern metabolomics, enabling the accurate and precise quantification of isovaleric acid in complex biological samples. Its role as an internal standard in isotope dilution mass spectrometry-based methods provides the analytical robustness required for high-quality research and clinical applications. By following detailed and validated experimental protocols, researchers can confidently measure isovaleric acid concentrations, leading to a deeper understanding of its role in health and disease, and facilitating the development of novel diagnostics and therapeutics. The continued application of stable isotope-labeled standards like this compound will undoubtedly continue to advance the field of metabolomics.
References
- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 8. d-nb.info [d-nb.info]
- 9. lcms.cz [lcms.cz]
- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isovaleric Acid in Human Plasma using Isovaleric Acid-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of isovaleric acid in human plasma using a stable isotope-labeled internal standard, isovaleric acid-d7. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of isovaleric acid in a biological matrix. The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation.[1][2][3]
Introduction
Isovaleric acid, also known as 3-methylbutanoic acid, is a short-chain fatty acid produced during the metabolism of the amino acid leucine.[4] It is naturally present in various foods and is also produced by gut microbiota.[4] Elevated levels of isovaleric acid in biological fluids are indicative of the inherited metabolic disorder, Isovaleric Acidemia, which is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[5][6] Accurate and precise quantification of isovaleric acid is therefore essential for the study of this and other metabolic pathways.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[7] Deuterated internal standards, such as this compound, are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization behavior are critical for effectively compensating for analytical variability, leading to more accurate and precise results.[7]
This application note details a validated LC-MS/MS method for the determination of isovaleric acid in human plasma, utilizing this compound as the internal standard.
Leucine Catabolic Pathway
The following diagram illustrates the metabolic pathway of leucine, leading to the formation of isovaleric acid.
Experimental Protocol
This protocol is based on established methods for the analysis of short-chain fatty acids in biological matrices.[8][9][10][11][12]
Materials and Reagents
-
Isovaleric Acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Internal Standard Solutions
1. Primary Stock Solutions (1 mg/mL):
- Accurately weigh approximately 10 mg of isovaleric acid and this compound into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with methanol.
2. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the isovaleric acid primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3. Internal Standard Working Solution (10 µg/mL):
- Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample, except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Isovaleric Acid: 101.1 > 57.1 (Quantifier), 101.1 > 41.1 (Qualifier) This compound: 108.1 > 62.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for short-chain fatty acids.[8][9][10][12][13]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 µg/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 0.1 | ± 20% | ≤ 20% |
| Low | 0.3 | ± 15% | ≤ 15% |
| Medium | 10 | ± 15% | ≤ 15% |
| High | 80 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | 85 - 115% |
| Matrix Effect | Minimal, compensated by internal standard |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of isovaleric acid in human plasma. The use of this compound as an internal standard is essential for achieving high accuracy and precision by correcting for variations inherent in the analytical process. This detailed protocol and the accompanying performance data serve as a valuable resource for researchers in the fields of metabolomics, clinical research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Isovaleric Acid in Human Plasma using Isovaleric Acid-d7 by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid is a short-chain fatty acid that is a key intermediate in the metabolism of the branched-chain amino acid, leucine. The accurate quantification of isovaleric acid in biological matrices is crucial for the diagnosis and monitoring of inherited metabolic disorders such as Isovaleric Acidemia (IVA). IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its derivatives in the body. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like isovaleric acid. The use of a stable isotope-labeled internal standard, such as isovaleric acid-d7, is essential for accurate and precise quantification. The internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and during sample preparation and analysis, thus correcting for variations and improving the reliability of the results.[1]
This application note provides a detailed protocol for the quantitative analysis of isovaleric acid in human plasma using this compound as an internal standard with GC-MS. The method involves a simple protein precipitation and liquid-liquid extraction step, followed by derivatization to enhance the volatility and chromatographic properties of the analyte.
Principle of the Method
The quantitative analysis of isovaleric acid in plasma is achieved through a multi-step process. First, plasma proteins are precipitated using a suitable organic solvent. The supernatant containing isovaleric acid and the added this compound internal standard is then subjected to liquid-liquid extraction to isolate the analytes from the aqueous matrix. To improve the volatility and thermal stability required for GC-MS analysis, the extracted isovaleric acid and its deuterated internal standard are derivatized.[2][3] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized isovaleric acid from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the derivatized analyte and internal standard by monitoring specific mass-to-charge (m/z) ratios. Quantification is performed using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of isovaleric acid.
Experimental Protocols
Materials and Reagents
-
Isovaleric acid (≥99% purity)
-
This compound (≥98% atom % D)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Human plasma (blank)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (2 mL)
Preparation of Standard and Quality Control (QC) Solutions
-
Isovaleric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of isovaleric acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the isovaleric acid stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with methanol.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations in the desired analytical range (e.g., 0.1 to 10 µg/mL).
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples used to check for interferences).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1% solution of PFBHA in acetonitrile and 50 µL of a 1% solution of DIPEA in acetonitrile.[4]
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Cool the sample to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate.
-
Transfer the solution to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Isovaleric acid derivative: (specific fragment ions) |
| This compound derivative: (specific fragment ions + 7 amu) |
Note: The specific m/z values to be monitored will depend on the fragmentation pattern of the chosen derivative. For the PFBHA derivative, characteristic ions would be selected.
Data Presentation and Quantitative Performance
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve for Isovaleric Acid
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.2 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| Linearity (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Recovery) |
| Low (0.3) | < 15% | 85-115% | < 15% | 85-115% |
| Mid (3.0) | < 15% | 85-115% | < 15% | 85-115% |
| High (8.0) | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | Example: 0.03 µg/mL |
| Limit of Quantification (LOQ) | Example: 0.1 µg/mL |
Visualization
Workflow for GC-MS Analysis of Isovaleric Acid
Caption: Workflow for the quantitative analysis of isovaleric acid.
Leucine Catabolism and Isovaleric Acidemia
Caption: Leucine catabolism and the metabolic block in Isovaleric Acidemia.
References
Application Note: Quantification of Isovaleric Acid in Biological Matrices using Isovaleric acid-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isovaleric acid (IVA) is a short-chain fatty acid that is an intermediate in the metabolism of the branched-chain amino acid, leucine. The genetic disorder Isovaleric Acidemia (IVA) is an autosomal recessive metabolic condition caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2] This deficiency leads to the accumulation of isovaleric acid and its derivatives in the body.[2] Clinical manifestations of IVA can be severe, including acute metabolic decompensations, neurological damage, and a characteristic odor of "sweaty feet".[1] Early diagnosis through newborn screening and subsequent monitoring of isovaleric acid levels are crucial for managing the condition and preventing severe complications.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules like isovaleric acid in complex biological matrices due to its high sensitivity, specificity, and throughput.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise quantification by correcting for variability in sample preparation and matrix effects.[5] Isovaleric acid-d7, a deuterated analog of isovaleric acid, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects.[6] This application note provides a detailed protocol for the quantification of isovaleric acid in plasma or serum using this compound as an internal standard with an LC-MS/MS system.
Principle of the Method
A known concentration of this compound is added to all standards, quality controls, and unknown samples. The samples then undergo a simple protein precipitation step to remove larger molecules. The resulting supernatant is injected into the LC-MS/MS system. The isovaleric acid and this compound are separated from other sample components by liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve, from which the concentration of isovaleric acid in the unknown samples is determined. This ratiometric measurement corrects for potential sample loss during preparation and for ion suppression or enhancement during MS analysis.[6]
Experimental Protocols
Materials and Reagents
-
Isovaleric acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma/serum (for calibration standards and quality controls)
-
Calibrated pipettes and sterile, non-reactive microcentrifuge tubes
Equipment
-
A validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
A C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve isovaleric acid in methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the isovaleric acid stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from 0.1 to 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 10 µg/mL. This solution will be used for protein precipitation.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking appropriate amounts of the isovaleric acid working standard solutions into a pooled matrix (e.g., human plasma).
-
Sample Preparation Protocol
-
Pipette 50 µL of each standard, QC, or unknown sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (10 µg/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for individual instruments.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| LC Parameters | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Isovaleric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Isovaleric acid | 101.1 | 57.1 | - | 15 |
| This compound | 108.1 | 62.1 | - | 15 |
Data Presentation
The following tables represent typical data from a method validation study.
Table 3: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Regression Equation | y = 0.05x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 0.3 | < 10% | < 15% | ± 15% |
| Mid | 15 | < 10% | < 15% | ± 15% |
| High | 80 | < 10% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 95 - 105% | 90 - 110% |
| High | 95 - 105% | 90 - 110% |
Visualizations
References
- 1. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches [frontiersin.org]
- 3. Isovaleric Acidemia (IVA) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 4. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Isovaleric Acid-d7 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isovaleric acid in biological matrices, primarily for the diagnosis and monitoring of Isovaleric Acidemia (IVA). Isovaleric acid-d7 is utilized as an internal standard (IS) to ensure accuracy and precision in mass spectrometry-based assays.
Introduction to Isovaleric Acidemia and the Role of this compound
Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid, in bodily fluids. Clinically, IVA can present with a range of symptoms from a severe neonatal-onset form with vomiting, seizures, and a characteristic "sweaty feet" odor to a milder, later-onset chronic intermittent form.[1]
Accurate and timely diagnosis of IVA is crucial for effective management, which typically involves a low-protein diet and supplementation with L-carnitine and/or L-glycine. Newborn screening programs widely employ tandem mass spectrometry (MS/MS) to detect elevated levels of C5-acylcarnitine, a key biomarker for IVA.
This compound, a stable isotope-labeled analog of isovaleric acid, serves as an ideal internal standard in these quantitative assays. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow for the correction of variations in the analytical process, leading to highly accurate and precise quantification of isovaleric acid and its conjugates.
Leucine Catabolism and Isovaleric Acidemia Pathway
The following diagram illustrates the leucine catabolism pathway and the metabolic block in Isovaleric Acidemia.
Caption: Leucine catabolism pathway and the enzymatic defect in Isovaleric Acidemia.
Application 1: Newborn Screening for Isovaleric Acidemia by LC-MS/MS
This protocol describes the quantitative analysis of C5-acylcarnitine (isovalerylcarnitine) in dried blood spots (DBS) using an LC-MS/MS method with this compound labeled carnitine as an internal standard.
Experimental Workflow
Caption: Workflow for C5-acylcarnitine analysis in dried blood spots by LC-MS/MS.
Detailed Protocol
1. Materials and Reagents
-
This compound (as isovaleryl-d7-carnitine internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
3N Butanolic HCl
-
Dried blood spot punches (3 mm)
-
96-well microtiter plates
2. Internal Standard Stock and Working Solution Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound carnitine in methanol.
-
Internal Standard Working Solution (e.g., 2.5 µM): Dilute the stock solution with a suitable solvent mixture (e.g., 80:20 methanol:water) to the final working concentration. Note: The optimal concentration may vary depending on the instrument sensitivity and should be determined during method development.
3. Sample Preparation
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of the internal standard working solution to each well.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of 3N butanolic HCl to each well.
-
Seal the plate and heat at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Isovalerylcarnitine: Precursor Ion (Q1): m/z 246.2, Product Ion (Q3): m/z 85.1 Isovaleryl-d7-carnitine (IS): Precursor Ion (Q1): m/z 253.2, Product Ion (Q3): m/z 85.1 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 50-100 ms |
5. Quantitative Data Summary
The following table presents typical performance characteristics for the LC-MS/MS analysis of isovalerylcarnitine.[2]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µmol/L |
| Limit of Quantification (LOQ) | ~0.1 µmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Application 2: Urinary Organic Acid Analysis by GC-MS
This protocol outlines the quantitative analysis of isovaleric acid in urine using a GC-MS method with this compound as an internal standard. This is often used as a confirmatory test following an abnormal newborn screen.
Experimental Workflow
Caption: Workflow for urinary isovaleric acid analysis by GC-MS.
Detailed Protocol
1. Materials and Reagents
-
This compound
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Urine samples
2. Internal Standard Stock and Working Solution Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent like ethyl acetate.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution with ethyl acetate to the final working concentration.
3. Sample Preparation
-
To 1 mL of urine in a glass tube, add a known amount of the this compound internal standard working solution.
-
Acidify the urine to pH 1-2 with HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
4. GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| GC System | |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injector Temp | 250°C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
| SIM Ions | Isovaleric acid-TMS: m/z 159 (quantification), 117 This compound-TMS: m/z 166 (quantification) |
| Ion Source Temp | 230°C |
| Transfer Line Temp | 280°C |
5. Quantitative Data Summary
The following table presents estimated performance characteristics for the GC-MS analysis of urinary isovaleric acid. Actual performance may vary.
| Parameter | Estimated Value |
| Linearity Range | 1 - 500 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 µmol/L |
| Limit of Quantification (LOQ) | ~1 µmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of isovaleric acid and its derivatives in clinical chemistry. The detailed LC-MS/MS and GC-MS protocols provided in these application notes offer robust methods for the diagnosis and monitoring of Isovaleric Acidemia, contributing to improved patient outcomes. Method validation should be performed in each laboratory to ensure the reliability of the results.
References
Application Notes and Protocols for the Analysis of Isovaleric Acid
Introduction
Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid that plays a significant role in various biological processes and is a key biomarker for certain metabolic disorders, such as isovaleric acidemia.[1][2] It is also an important compound in the food and beverage industry, contributing to the flavor profiles of fermented products.[3] Accurate and reliable quantification of isovaleric acid in different matrices is crucial for clinical diagnosis, biomedical research, and quality control. These application notes provide detailed protocols for the analysis of isovaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of isovaleric acid, derivatization is typically required to convert it into a more volatile and thermally stable compound, making it suitable for GC analysis.
Experimental Protocol: GC-MS with Derivatization
This protocol describes the analysis of isovaleric acid in human plasma, urine, and feces using GC-MS after derivatization.
1. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
-
-
Urine:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
Use the clear supernatant for the derivatization step. Dilution with deionized water may be necessary depending on the expected concentration of isovaleric acid.
-
-
Feces:
-
Homogenize a known weight of fecal sample (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter to remove bacteria and debris. The clear filtrate is ready for derivatization.
-
2. Derivatization
This protocol utilizes pentafluorobenzyl bromide (PFBBr) for derivatization.
-
To the prepared sample extract, add an internal standard (e.g., deuterated isovaleric acid).
-
Adjust the pH of the sample to be alkaline (pH 9-10) using a suitable base (e.g., sodium hydroxide).
-
Add the derivatizing reagent, PFBBr, and a catalyst (e.g., diisopropylethylamine) in acetonitrile.[4]
-
Vortex the mixture and incubate at room temperature for 20-30 minutes.[4]
-
After the reaction, acidify the mixture with a dilute acid (e.g., hydrochloric acid) to a pH below 3.
-
Extract the derivatized isovaleric acid into an organic solvent such as hexane or ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., iso-octane) for GC-MS analysis.[4]
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-WAX Ultra Inert column or similar polar capillary column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 25°C/min to 240°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data Summary: GC-MS
| Parameter | Value | Reference |
| Linearity (R²) | 0.995 - 0.999 | [5] |
| Limit of Detection (LOD) | 3.97 - 36.45 mg/L | [5] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | [6] |
| Recovery | 90.9 - 104.0% | |
| Precision (RSD) | < 15% |
Experimental Workflow: GC-MS Analysis of Isovaleric Acid
Caption: Workflow for isovaleric acid analysis by GC-MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a simpler alternative to GC-MS as it often does not require derivatization. However, isovaleric acid lacks a strong chromophore, necessitating detection at low UV wavelengths (around 210 nm), which can be prone to interference.
Experimental Protocol: HPLC-UV
This protocol is suitable for the analysis of isovaleric acid in various liquid samples.
1. Sample Preparation
-
Aqueous Samples (e.g., cell culture media, fermentation broth):
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Biological Fluids (Plasma, Serum, Urine):
-
Perform protein precipitation as described in the GC-MS protocol (Section 1).
-
Acidify the clear supernatant to a pH < 2 with an acid like phosphoric acid to ensure isovaleric acid is in its protonated form for better retention on a reversed-phase column.[7]
-
Perform a liquid-liquid extraction with a solvent like diethyl ether.[7]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
2. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis or Photodiode Array (PDA) Detector
-
Column: Hypersil Gold aQ column or a similar C18 reversed-phase column.[7]
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water or a gradient with acetonitrile. A typical mobile phase could be a mixture of an acidic aqueous solution and an organic modifier.[7]
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 30 - 40°C
-
Detection Wavelength: 210 nm[7]
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 mM | [7] |
| Limit of Detection (LOD) | 0.13 - 0.33 mM | [7] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 mM | [7] |
| Recovery | 85 - 110% | |
| Precision (RSD) | < 10% | [7] |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification of isovaleric acid in complex biological matrices.
Experimental Protocol: LC-MS/MS
This protocol is optimized for the analysis of isovaleric acid in human plasma.
1. Sample Preparation
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled isovaleric acid) for protein precipitation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.[3]
-
Column: A reversed-phase C18 column or a HILIC column (e.g., ZIC-cHILIC) for separation of isomers.[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate isovaleric acid from other short-chain fatty acids. For example, a 15-minute gradient on a HILIC column.[3]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion. For isovaleric acid (m/z 101.1), a common transition is to m/z 57.1.
Quantitative Data Summary: LC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [8] |
| Limit of Detection (LOD) | 0.003 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.008 µg/mL | [8] |
| Recovery | 95 - 105% | [9] |
| Precision (CV) | < 5% | [3] |
Signaling Pathway: Leucine Catabolism
Caption: Simplified pathway of leucine catabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. scirp.org [scirp.org]
- 6. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isovaleric Acid-d7 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid-d7 is a deuterated analog of isovaleric acid, a short-chain fatty acid (SCFA) of significant interest in various research fields, including metabolomics, microbiome studies, and the diagnosis of inherited metabolic disorders such as isovaleric acidemia.[1] Its use as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate quantification of its non-labeled counterpart in complex biological matrices.[2][3][4] The stability and accurate preparation of this compound solutions are critical for the reliability and reproducibility of these analytical methods.
This document provides detailed protocols for the preparation and storage of this compound solutions, along with guidelines for their use in analytical applications.
Physicochemical Properties and Storage of Neat Compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃D₇O₂ | [5] |
| Molecular Weight | 109.17 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | Clear to pale yellow liquid | [3] |
| Storage (Neat) | 4°C | [5] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound. This stock solution can then be used to prepare working standards and calibration curve solutions.
Materials:
-
This compound (neat)
-
Methanol (or Ethanol), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Amber glass vials with screw caps
Protocol:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, carefully weigh a precise amount of neat this compound (e.g., 1 mg) into a tared amber glass vial.
-
Record the exact weight.
-
Add a small volume of the chosen solvent (e.g., methanol or ethanol) to dissolve the weighed this compound. Isovaleric acid is miscible in ethanol and ether.[3]
-
Quantitatively transfer the solution to a volumetric flask of the desired volume (e.g., 1 mL for a 1 mg/mL solution).
-
Rinse the weighing vial with the solvent multiple times and add the rinses to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined screw cap.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions and Calibration Standards
Working solutions and calibration standards are prepared by serially diluting the stock solution with the appropriate solvent. The concentration of the working solutions and the range of the calibration curve should be adapted to the specific analytical method and the expected concentration of the analyte in the samples.
Protocol:
-
Prepare an intermediate stock solution by diluting the primary stock solution. For example, dilute the 1 mg/mL stock solution 1:10 to obtain a 100 µg/mL intermediate stock.
-
From the intermediate stock solution, prepare a series of calibration standards by serial dilution. The final concentrations should bracket the expected concentration of isovaleric acid in the samples.
-
The internal standard working solution should be prepared at a concentration that provides a stable and reproducible signal in the analytical run. A common approach is to spike all samples, standards, and quality controls with the same amount of the internal standard.
Storage and Stability of Solutions
Proper storage is crucial to maintain the integrity of the this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Container |
| Neat Compound | 4°C | Per manufacturer's expiry date | Original vial |
| Stock Solution (1 mg/mL) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[6] | Amber glass vial with PTFE-lined cap |
| Working Solutions | 4°C | Prepare fresh daily or weekly | Amber glass vial with PTFE-lined cap |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[6] An in-use stability test should be performed to establish the period during which a multi-dose container can be used while maintaining quality once opened.[7]
Experimental Protocols for Analytical Applications
This compound is primarily used as an internal standard for the quantification of isovaleric acid in biological samples by GC-MS and LC-MS/MS.
GC-MS Analysis of Short-Chain Fatty Acids
Sample Preparation:
-
Extraction: SCFAs can be extracted from biological matrices using ethanol.[2][3]
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Acidification: Acidify the samples to allow for the volatility required for GC separation.[2][3]
-
Derivatization (Optional): While derivatization-free methods exist, derivatization can enhance volatility and improve chromatographic performance.
Workflow for GC-MS Sample Preparation:
Caption: Workflow for GC-MS sample preparation.
LC-MS/MS Analysis
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, deproteinize the sample using a solvent like methanol or isopropanol.
-
Internal Standard Spiking: Add a known amount of this compound working solution.
-
Derivatization (Optional but common): Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention for short-chain fatty acids.[6]
Logical Relationship for LC-MS/MS Method Development:
References
- 1. researchgate.net [researchgate.net]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Stable Isotope Dilution Assay of Isovaleric Acid-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid, a five-carbon branched-chain fatty acid, is a significant biomarker for various metabolic processes and disease states. It is a key product of leucine metabolism and can be found in biological matrices such as plasma, serum, and urine.[1][2] Elevated levels of isovaleric acid are indicative of Isovaleric Acidemia, an inherited metabolic disorder.[2][3] Accurate and precise quantification of isovaleric acid is crucial for clinical diagnosis, monitoring therapeutic interventions, and in metabolic research.
Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[4] This method involves the use of a stable isotope-labeled internal standard, such as Isovaleric acid-d7, which is chemically identical to the analyte but has a different mass.[5] The internal standard is spiked into the sample at a known concentration at the beginning of the sample preparation process, accounting for any analyte loss during extraction and analysis, thereby ensuring high accuracy.[6]
These application notes provide detailed protocols for the quantification of isovaleric acid in biological samples using a stable isotope dilution assay with this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Leucine Catabolism and Isovaleric Acid Formation
Isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine.[7] A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid, resulting in the metabolic disorder isovaleric acidemia.[3][8]
Experimental Protocols
Materials and Reagents
-
Isovaleric acid (≥99% purity)
-
This compound (≥98% purity, deuterated internal standard)[5][9]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Isovaleric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of isovaleric acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[5]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the isovaleric acid stock solution with 50% methanol in water to create calibration standards. Similarly, prepare a working internal standard solution of this compound.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Isovaleric acid: Precursor ion (Q1): m/z 101.1, Product ion (Q3): m/z 57.1This compound: Precursor ion (Q1): m/z 108.1, Product ion (Q3): m/z 64.1(Note: Transitions should be optimized) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Referenced from multiple sources indicating common practices for short-chain fatty acid analysis.[7][10][11]
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte (isovaleric acid) to the internal standard (this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: The concentration of isovaleric acid in the unknown samples is calculated from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a stable isotope dilution assay of isovaleric acid.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Concentration Range | 10 - 2500 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x or 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 |
Data compiled from typical bioanalytical method validation parameters.[2]
Table 2: Assay Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | ≤ 15% |
| Recovery | > 85% |
Data compiled from typical bioanalytical method validation parameters.[2]
Table 3: Physiological Concentrations of Isovaleric Acid in Human Serum
| Population | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Healthy Adults (n=54) | 1155.0 | 490.4 |
Data from a study on a heterogeneous healthy population.[12]
Conclusion
The stable isotope dilution assay using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of isovaleric acid in biological matrices. The detailed protocols and performance characteristics presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. This method is particularly valuable for clinical research in metabolic disorders like isovaleric acidemia and for broader metabolomics studies.
References
- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 2. air.unimi.it [air.unimi.it]
- 3. cais.uga.edu [cais.uga.edu]
- 4. sciex.com [sciex.com]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Isovaleric Acid-d7 GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Isovaleric acid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the GC-MS analysis of this compound.
Q1: Why am I seeing poor peak shape (tailing) for my this compound peak?
A1: Peak tailing is a common issue when analyzing organic acids like isovaleric acid.[1][2] It can lead to inaccurate integration and reduced resolution.[2] Potential causes and solutions are outlined below:
-
Cause 1: Active Sites in the GC System: The carboxyl group of isovaleric acid can interact with active sites (e.g., silanol groups) in the injector liner, the column, or fittings.[3] This is a primary cause of peak tailing for polar compounds.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner regularly, especially when analyzing dirty samples.[3]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.
-
Trim the Column: If the front end of the column is contaminated, carefully trim 15-20 cm from the inlet side.[3]
-
-
-
Cause 2: Incomplete or Improper Derivatization: Free carboxylic acids are prone to tailing.[4] Derivatization converts the polar carboxyl group into a less polar ester, improving peak shape. If this reaction is incomplete, the remaining free acid will tail.
-
Solution:
-
Optimize Derivatization: Review your derivatization protocol. Ensure the reagent is fresh and used in sufficient excess. Optimize reaction time and temperature. For example, when using BSTFA with 1% TMCS, a common procedure is to heat at 60°C for 60 minutes.[4]
-
Ensure Anhydrous Conditions: Water can interfere with silylation reagents. Ensure your sample is dry before adding the derivatization agent.
-
-
-
Cause 3: Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volume, leading to peak tailing.[2]
-
Solution: Follow the instrument manufacturer's guidelines for correct column installation depth in the inlet. Ensure the column cut is clean and perpendicular.[1]
-
Q2: My this compound and the non-deuterated isovaleric acid are not fully separated. What can I do?
A2: While deuterated standards are designed to co-elute with the analyte, slight chromatographic separation can occur.[5]
-
Cause 1: Insufficient Chromatographic Resolution: The GC column and temperature program may not be optimal for separating these closely related compounds.
-
Solution:
-
Column Choice: A polar stationary phase, such as a WAX or a FFAP column, is generally recommended for the analysis of fatty acids.[6] These columns provide good selectivity for this class of compounds.
-
Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.
-
Carrier Gas Flow: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium is common).[7]
-
-
Q3: I am observing a weak or no signal for my this compound. What are the possible reasons?
A3: A low or absent signal can stem from issues in sample preparation, injection, or the MS detector.
-
Cause 1: Loss of Volatile Analyte during Sample Preparation: Isovaleric acid is volatile, and significant loss can occur, especially during sample drying or concentration steps.[8]
-
Solution: Avoid excessive heat or prolonged exposure to vacuum/nitrogen streams during solvent evaporation. Derivatization in the presence of the solvent can sometimes be a successful strategy.[8]
-
-
Cause 2: Injection Issues: Problems with the autosampler or syringe can prevent the sample from reaching the column.
-
Solution:
-
Check Syringe: Ensure the syringe is not clogged and is drawing and dispensing the correct volume.
-
Septum: A cored or leaking septum can lead to sample loss. Replace the septum regularly.
-
Inlet Temperature: An inlet temperature that is too low may result in incomplete vaporization of the derivatized analyte. A typical starting point is 250°C.
-
-
-
Cause 3: Mass Spectrometer Settings: The MS may not be properly tuned or set to monitor the correct ions.
-
Solution:
-
MS Tune: Perform a system tune to ensure the MS is functioning correctly.
-
Ion Selection: Verify that you are monitoring the correct mass-to-charge ratios (m/z) for your derivatized this compound in Selected Ion Monitoring (SIM) mode.
-
-
Q4: I see extra "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks are typically the result of contamination or carryover from previous injections.
-
Cause 1: Contaminated Syringe or Inlet: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Solution:
-
Syringe Wash: Increase the number of solvent washes for the syringe between injections.
-
Inlet Maintenance: Regularly replace the inlet liner and septum.[3]
-
-
-
Cause 2: Derivatization Reagent Artifacts: Excess derivatization reagent or byproducts of the reaction can appear as large, often tailing peaks in the chromatogram.
-
Solution:
-
Blank Injection: Inject a blank sample (solvent + derivatization reagent) to identify peaks originating from the reagent.
-
Reduce Reagent Amount: Use the smallest excess of derivatization reagent necessary for complete reaction.
-
-
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound in a Biological Matrix (e.g., Plasma)
This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ester.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of an appropriate internal standard (if this compound is not being used as the internal standard itself).
-
Add 250 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 3 minutes at 25°C.
-
Transfer 180 µL of the supernatant to a clean autosampler vial insert.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step is critical and should be done carefully to avoid loss of the volatile acid.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[4]
-
Immediately cap the vial tightly.
-
Vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in an incubator or oven.[4]
-
Allow the vial to cool to room temperature before placing it in the autosampler.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Presentation
Table 1: GC-MS Parameters and Expected Ion Fragments for Isovaleric Acid Analysis
| Parameter | Isovaleric Acid (Analyte) | This compound (Internal Standard) | Reference / Note |
| Molecular Formula | C₅H₁₀O₂ | C₅H₃D₇O₂ | [9][10] |
| Molecular Weight | 102.13 g/mol | 109.17 g/mol | [9][10] |
| Typical Derivatization | Silylation (e.g., with BSTFA) | Silylation (e.g., with BSTFA) | [4] |
| Derivatized MW (TMS) | 174.29 g/mol | 181.33 g/mol | Calculated |
| GC Column Example | Polar Wax Column (e.g., DB-FATWAX UI) | Polar Wax Column (e.g., DB-FATWAX UI) | [6] |
| Example Retention Time | ~5-10 min (highly method-dependent) | Slightly earlier than non-deuterated | Retention time can vary significantly based on column and method.[11] |
| Key MS Ion Fragments (m/z) | 117 (M-15), 73, 57 (for TMS derivative) | 124 (M-15), 73, 64 (for TMS derivative) | Fragmentation patterns are predictive; exact ions should be confirmed experimentally. |
| Limit of Detection (LOD) | Can be as low as ~15-20 ng/mL | N/A | [12] |
Note: Retention times and mass fragments are highly dependent on the specific derivatization method, GC column, and MS conditions used. The values provided are for illustrative purposes.
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow and a standard experimental workflow for the GC-MS analysis of this compound.
Caption: A flowchart for troubleshooting common GC-MS analysis issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. gcms.cz [gcms.cz]
- 9. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. Simple, high-throughput measurement of gut-derived short-chain fatty acids in clinically relevant biofluids using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference with Isovaleric acid-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isovaleric acid-d7 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of isovaleric acid, a branched-chain fatty acid.[1] It is commonly used as an internal standard in quantitative mass spectrometry (MS) analysis.[1] Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) isovaleric acid, it co-elutes during chromatography and experiences similar ionization effects in the MS source. However, due to its higher mass (7 daltons heavier), it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis.
Q2: What is isotopic interference and is it a concern with this compound?
Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte contributes to the signal of the isotopically labeled internal standard, or vice versa.[2] This can happen due to the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte molecule. For an analyte with several carbon atoms, there is a statistical probability of it containing one or more heavy isotopes, resulting in M+1, M+2, etc. peaks in the mass spectrum.
For this compound, the mass difference of +7 amu from the unlabeled analyte is generally sufficient to prevent significant direct isotopic overlap from the analyte's natural isotopic distribution.[3] However, at very high concentrations of unlabeled isovaleric acid, the M+1 or M+2 peaks of the analyte could potentially contribute a minor signal in the region of the deuterated standard, although this is less common with a high degree of deuteration.[2]
Q3: Can isobaric compounds interfere with Isovaleric acid analysis?
Yes, isobaric interference is a significant concern. This occurs when other compounds with the same nominal mass as isovaleric acid or its derivatives are present in the sample. A notable example is pivaloylcarnitine, which is isomeric with isovalerylcarnitine (a common derivative of isovaleric acid measured in metabolic studies).[4][5] The presence of pivalate-generating antibiotics can lead to false positives for isovaleric acidemia in newborn screening.[6] Chromatographic separation is crucial to differentiate between such isobaric compounds.[4]
Q4: I am observing a slight shift in retention time between Isovaleric acid and this compound. Is this normal?
Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift may not be problematic, complete co-elution is ideal to ensure both compounds experience the same matrix effects.[3]
Q5: Is there a risk of Hydrogen-Deuterium (H/D) exchange with this compound?
H/D exchange is the process where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium atoms are on labile sites, such as hydroxyl (-OH) or carboxyl (-COOH) groups, especially under acidic or basic conditions.[4] For this compound, the deuterium atoms are typically on the carbon backbone, which is generally stable. However, it is good practice to review the certificate of analysis to confirm the labeling positions and to maintain a neutral pH for samples and mobile phases where possible.[4]
Troubleshooting Guides
Problem 1: Non-linear calibration curve at high analyte concentrations.
| Possible Cause | Troubleshooting Steps |
| Isotopic Crosstalk | 1. Verify Interference: Analyze a high-concentration standard of unlabeled isovaleric acid and monitor the mass transition for this compound. A significant signal indicates crosstalk.[2] 2. Optimize IS Concentration: Ensure the internal standard concentration is appropriate. In some cases, a higher IS concentration can improve linearity.[2] 3. Use a Different Labeled Standard: If available, consider using Isovaleric acid-d9 or a ¹³C-labeled standard to further minimize isotopic overlap.[2][7] |
| Ion Source Saturation | 1. Dilute Samples: Dilute samples to bring the analyte concentration within the linear range of the instrument.[2] 2. Optimize Source Conditions: Adjust ion source parameters (e.g., temperature, gas flows) to reduce saturation effects. |
Problem 2: Inaccurate or irreproducible quantification.
| Possible Cause | Troubleshooting Steps |
| Poor Isotopic Purity of Internal Standard | 1. Verify Purity: Analyze the this compound standard alone to check for the presence of unlabeled isovaleric acid.[3] 2. Consult Certificate of Analysis: Review the isotopic purity specifications from the manufacturer. |
| Differential Matrix Effects | 1. Improve Chromatographic Separation: Optimize the LC method to ensure co-elution of the analyte and internal standard, and to separate them from interfering matrix components.[8] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix interferences. |
| H/D Exchange | 1. Control pH: Maintain neutral pH in samples and mobile phases. Avoid prolonged exposure to strong acids or bases.[4] 2. Optimize MS Source Temperature: High source temperatures can sometimes promote H/D exchange. Reduce the temperature to the minimum required for efficient ionization.[4] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
This protocol describes a method to experimentally determine the contribution of unlabeled isovaleric acid to the this compound signal.
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled isovaleric acid at the upper limit of quantification (ULOQ) in a clean solvent (e.g., methanol/water).
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte standard onto the LC-MS/MS system.
-
Acquire data using the same transitions (MRM pairs) as for a regular sample analysis, monitoring both the analyte and the internal standard channels.
-
-
Data Analysis:
-
Examine the chromatogram for the this compound transition.
-
The presence of a peak at the retention time of isovaleric acid indicates crosstalk.
-
Calculate the percentage contribution of the analyte signal to the internal standard signal.
-
Protocol 2: Verification of Isotopic Purity of this compound
This protocol outlines a procedure to check for the presence of unlabeled isovaleric acid in the deuterated internal standard stock solution.
-
Prepare Internal Standard Solution: Prepare a working solution of this compound at the concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the this compound solution.
-
Monitor the mass transitions for both this compound and unlabeled isovaleric acid.
-
-
Data Analysis:
-
Analyze the chromatogram for the unlabeled isovaleric acid transition.
-
A peak at the expected retention time indicates the presence of the unlabeled analyte as an impurity in the internal standard.
-
Quantify the amount of unlabeled analyte relative to the deuterated standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Experimental workflows for assessing crosstalk and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]
- 3. Isovaleric acid(503-74-2) MS spectrum [chemicalbook.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ISOVALERIC ACID (D9, 98%) | Eurisotop [eurisotop.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Hydrogen-Deuterium Exchange in Isovaleric Acid-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isovaleric acid-d7. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium exchange (HDX) and why is it relevant for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (like D₂O), or vice-versa.[1] For this compound, this is particularly important as it is often used as an internal standard in quantitative analyses by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Unintended exchange of deuterium for hydrogen (back-exchange) can compromise the isotopic purity of the standard, leading to inaccurate quantification.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The lability of hydrogen/deuterium atoms in a molecule depends on their chemical environment. For this compound, the deuterium atoms are in three distinct positions:
-
Carboxylic acid deuterium (-COOD): This deuterium is highly labile and will rapidly exchange with any protic solvent (e.g., water, methanol).
-
Alpha-deuteriums (-CD₂-): The two deuterium atoms on the carbon adjacent to the carboxyl group are more stable than the carboxylic deuterium but can be susceptible to exchange under certain conditions, particularly basic or acidic conditions, through a process called keto-enol tautomerism.
-
Beta and Gamma-deuteriums (-CD(CD₃)₂): The deuterium atoms further away from the carboxyl group are generally the most stable and least likely to exchange under typical experimental conditions.
Q3: What are the primary factors that can cause unintended deuterium loss (back-exchange) in this compound?
A3: The main factors that can induce back-exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), can readily exchange with the deuterium atoms on the isovaleric acid. The carboxylic acid deuterium is particularly susceptible.
-
pH: Both acidic and basic conditions can catalyze the exchange of the alpha-deuteriums.[1]
-
Temperature: Higher temperatures can increase the rate of exchange reactions.
-
Exposure Time: Prolonged exposure to conditions that promote exchange will result in a greater loss of the deuterium label.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptom: The mass spectrum of your this compound sample shows a distribution of masses lower than the expected molecular weight, indicating a loss of one or more deuterium atoms.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Back-exchange with protic solvents | - Ensure all solvents used for sample preparation and analysis are aprotic (e.g., acetonitrile, chloroform) or deuterated. - If protic solvents are unavoidable, minimize the time the sample is in the protic solvent and keep the temperature as low as possible. |
| pH-catalyzed exchange | - Maintain a neutral pH for your sample solutions. - If your experimental conditions require acidic or basic pH, consider performing a control experiment to quantify the extent of back-exchange. |
| Contaminated solvents or reagents | - Use fresh, high-purity solvents and reagents. - Be aware that some solvents can absorb atmospheric moisture over time. |
Issue 2: Inaccurate Quantification When Using this compound as an Internal Standard
Symptom: Your quantitative results show high variability or are inconsistent with expected values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the internal standard | - Verify the isotopic purity of your this compound stock solution by acquiring a fresh mass spectrum. - Prepare fresh dilutions of the internal standard for each experiment. |
| Differential exchange in sample vs. standard | - Ensure that the sample and the internal standard are subjected to the exact same workup procedure, including solvent exposure, pH, and temperature. - Matrix effects from the sample could potentially alter the local pH and promote exchange. Consider a matrix-matched calibration curve. |
| Inappropriate storage | - Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption. For stock solutions, refer to the manufacturer's storage recommendations. |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
This protocol outlines a general method to evaluate the stability of the deuterium label on this compound under your specific experimental conditions using GC-MS.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of test solutions by diluting the stock solution into the different solvent systems and pH conditions you plan to use in your experiment. Include a control solution in the aprotic solvent.
-
-
Incubation:
-
Incubate the test solutions for a time period that reflects the duration of your experimental workflow. It is also advisable to test several time points to understand the kinetics of any potential exchange.
-
Maintain the temperature at which you would normally run your experiment.
-
-
Sample Analysis by GC-MS:
-
Derivatize the isovaleric acid if necessary for your GC-MS method (e.g., silylation).
-
Inject the samples onto the GC-MS system.
-
Acquire the mass spectra in full scan mode to observe the entire isotopic distribution.
-
-
Data Analysis:
-
Determine the molecular ion cluster for each sample.
-
Calculate the average molecular weight and the relative abundance of each isotopologue (M+0, M+1, M+2, etc., relative to the fully deuterated parent ion).
-
Compare the isotopic distribution of the test samples to the control sample to determine the extent of deuterium loss.
-
Quantitative Data
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Isovaleric Acid and its Deuterated Isotopologues (as [M-H]⁻ in negative ion mode ESI-MS)
| Compound | Chemical Formula | Exact Mass of [M-H]⁻ |
| Isovaleric acid | C₅H₉O₂⁻ | 101.0608 |
| Isovaleric acid-d1 (carboxyl) | C₅H₈DO₂⁻ | 102.0671 |
| This compound | C₅H₂D₇O₂⁻ | 108.1039 |
Note: The observed m/z may vary slightly depending on the mass spectrometer's calibration and resolution.
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound stability.
References
Technical Support Center: Isovaleric Acid-d7 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in isovaleric acid-d7 internal standard response during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of isovaleric acid, where seven hydrogen atoms have been replaced by deuterium. It is an ideal internal standard for the quantification of isovaleric acid in biological samples using mass spectrometry. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of variability during sample preparation and analysis.
Q2: What are the common causes of high variability in the this compound internal standard response?
High variability in the internal standard (IS) response can be attributed to three main categories of issues:
-
Sample Preparation: Inconsistent pipetting, incomplete mixing of the IS with the sample, and variable extraction recovery can all lead to fluctuations in the IS response.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS, leading to inconsistent signal intensity.
-
Instrumental Issues: Problems with the autosampler, such as inconsistent injection volumes, or fluctuations in the mass spectrometer's source conditions can cause signal instability.
Q3: How much variability in the this compound response is considered acceptable?
While there are no universally fixed acceptance criteria, a common practice is to investigate any samples where the internal standard response is outside of 50-150% of the mean response of the calibration standards and quality controls in the same analytical run. However, the acceptable range can be method-specific and should be established during method validation.
Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?
While less common for carbon-bound deuteriums as in this compound, isotopic exchange can still occur under certain conditions, such as extreme pH or high temperatures in the ion source. It is crucial to use high-purity reagents and maintain controlled analytical conditions to minimize this risk.
Q5: My this compound internal standard is showing a signal for the unlabeled isovaleric acid. What could be the cause?
This can be due to the presence of unlabeled isovaleric acid as an impurity in the internal standard stock solution. It is essential to check the certificate of analysis for the isotopic purity of the standard. A purity of ≥98% is generally recommended.
Troubleshooting Guides
Guide 1: Investigating High Variability in Internal Standard Response
This guide provides a systematic approach to troubleshooting inconsistent this compound internal standard signals.
Problem: The peak area of the this compound internal standard is highly variable across samples in a single analytical run (e.g., %CV > 15%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Step-by-Step Troubleshooting:
-
Review Sample Preparation:
-
Pipetting Accuracy: Verify the calibration of all pipettes used for sample and internal standard addition.
-
Mixing: Ensure a standardized and thorough mixing procedure (e.g., vortexing time and speed) is in place after adding the internal standard.
-
Extraction Consistency: Evaluate the consistency of the extraction procedure. If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure that the conditions are optimized for both the analyte and the internal standard.
-
-
Investigate Matrix Effects:
-
Post-Extraction Spike Experiment: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. This involves comparing the response of the internal standard in a clean solvent to its response in an extracted blank matrix.
-
Serial Dilution: Analyze a dilution series of a high-concentration sample. If the analyte-to-IS ratio is not consistent across the dilutions, it may indicate a strong matrix effect.
-
-
Check Instrument Performance:
-
Autosampler Precision: Inject the same standard solution multiple times to assess the precision of the autosampler. A high coefficient of variation (%CV) may indicate a hardware issue.
-
Mass Spectrometer Stability: Monitor the stability of the mass spectrometer's source conditions over time. A gradual drift in the signal could indicate a need for cleaning or tuning.
-
Guide 2: Addressing Drifting Internal Standard Response
Problem: The this compound internal standard response consistently increases or decreases over the course of an analytical run.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Instrument Contamination | A buildup of contaminants in the LC system or mass spectrometer source can lead to a gradual change in signal intensity. Flush the system with appropriate solvents and clean the ion source. |
| Column Degradation | The performance of the analytical column can degrade over time, leading to changes in peak shape and retention time, which can affect the IS response. Replace the column if necessary. |
| IS Adsorption | Isovaleric acid, being a carboxylic acid, can adsorb to active sites in the analytical system. Use of an appropriate mobile phase additive (e.g., a small amount of formic acid) can help to mitigate this. |
| Temperature Fluctuations | Changes in the ambient temperature can affect the stability of the LC-MS system. Ensure the laboratory environment is temperature-controlled. |
Data Presentation
The following tables provide examples of how different factors can influence the variability of the this compound internal standard response.
Table 1: Impact of Sample Preparation Technique on Internal Standard Precision
| Sample Preparation Method | Mean IS Peak Area | Standard Deviation | %CV (n=6) |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 187,500 | 15.0% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,320,000 | 92,400 | 7.0% |
| Solid-Phase Extraction (C18) | 1,450,000 | 58,000 | 4.0% |
This table illustrates that a more rigorous sample cleanup method like SPE can lead to a more precise internal standard response compared to a simpler method like protein precipitation.
Table 2: Effect of Matrix on Internal Standard Response
| Matrix | Mean IS Peak Area | Standard Deviation | %CV (n=6) | Matrix Effect (%) |
| Neat Solution (Solvent) | 1,500,000 | 45,000 | 3.0% | N/A |
| Human Plasma | 975,000 | 117,000 | 12.0% | -35% (Suppression) |
| Human Urine | 1,200,000 | 156,000 | 13.0% | -20% (Suppression) |
This table demonstrates the ion suppression effect of different biological matrices on the this compound signal.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
Objective: To prepare a working solution of this compound for spiking into samples.
Materials:
-
This compound certified reference material
-
LC-MS grade acetonitrile
-
Calibrated micropipettes and tips
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound into a volumetric flask.
-
Dissolve the standard in acetonitrile and bring it to the final volume.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with acetonitrile to achieve the desired working concentration.
-
Prepare fresh working solutions daily or as determined by stability studies.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract isovaleric acid and the internal standard from a plasma sample.
Materials:
-
Plasma sample
-
This compound working solution (1 µg/mL)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Sample tubes
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to the plasma and vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Visualizations
Caption: Experimental workflow for isovaleric acid analysis.
Technical Support Center: Isovaleric Acid-d7 Quantification
Welcome to the technical support center for the quantification of Isovaleric acid-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the quantification of this compound, which is often used as an internal standard, matrix effects are a significant concern because they can lead to inaccurate measurements of the target analyte.[3][4]
Q2: What are the common causes of matrix effects in bioanalytical methods?
A2: Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source.[1] Several factors contribute to this phenomenon:
-
Endogenous and Exogenous Substances : Components naturally present in biological samples like salts, lipids, proteins, and metabolites, as well as substances introduced during sample collection or preparation such as anticoagulants and dosing media, can all contribute to matrix effects.[4][5]
-
Competition for Charge : Co-eluting compounds can compete with the analyte for available charge in the ion source, which reduces the ionization of the analyte.[1]
-
Alteration of Droplet Properties : High concentrations of non-volatile matrix components can change the surface tension and viscosity of the electrospray ionization (ESI) droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1]
Q3: I'm using this compound as a deuterated internal standard, but I'm still seeing inaccurate results. Why isn't it compensating for matrix effects?
A3: While deuterated internal standards like this compound are the preferred choice for mitigating matrix effects, they may not always provide complete correction.[6] This issue, known as "differential matrix effects," occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix.[7] A primary reason for this is a slight difference in their chromatographic retention times, which can expose them to different matrix components as they elute, leading to varied levels of ion suppression or enhancement.[7] The deuterium isotope effect, which can alter the lipophilicity of the molecule, is a potential cause for this retention time difference.
Q4: My analyte signal is significantly lower when I analyze it in a biological matrix compared to a clean solvent, even with this compound. What is happening?
A4: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting components from the biological sample interfere with the ionization of your analyte in the mass spectrometer's ion source.[8] Although a stable isotope-labeled internal standard like this compound is designed to compensate for this, severe suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.[6][8]
Q5: How can I experimentally assess the extent of matrix effects in my assay?
A5: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion : This is a qualitative method where a constant flow of the analyte and internal standard is introduced into the mobile phase after the analytical column but before the mass spectrometer.[9][10] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for the analyte and internal standard indicates regions of ion suppression or enhancement.[9][10]
-
Post-Extraction Spike : This is a quantitative method that compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration.[7][11] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[8][11]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Quality Control (QC) Samples
Symptoms:
-
Inconsistent results for QC samples across different analytical batches.
-
Variability in results when using biological matrices from different sources or lots.[8]
Possible Causes:
-
Variable Matrix Effects: The composition of interfering substances can differ between lots or sources of the biological matrix, leading to inconsistent degrees of ion suppression or enhancement.[8]
-
Inconsistent Sample Preparation: Variations in the sample preparation procedure can lead to differing levels of matrix components in the final extract.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC reproducibility.
Solutions:
-
Assess Matrix Effect Variability: Perform a quantitative matrix effect study using at least six different sources of your biological matrix to determine the extent of variability.[8]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed with high consistency for all samples, standards, and QCs.[6]
-
Enhance Sample Cleanup: If variability persists, consider a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[6][8]
-
Use Matrix-Matched Calibrants: Prepare calibration standards and QCs in a matrix that is as similar as possible to the study samples to ensure comparable levels of ion suppression.[6]
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for the analyte is not linear, even when using a deuterated internal standard.
Possible Causes:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[7]
-
Ionization Competition: At high concentrations, the analyte can compete with the internal standard for ionization, causing the internal standard signal to decrease as the analyte concentration increases.[7]
-
Analyte Multimer Formation: At high concentrations in the ion source, some molecules can form dimers or trimers, which can lead to a non-linear response.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Solutions:
-
Dilute High-Concentration Standards: Dilute the standards at the higher end of the calibration curve to avoid detector saturation.[7]
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate. It should provide a strong signal but not be so high that it competes with the analyte for ionization.[1][7]
-
Optimize Ion Source Parameters: Adjust ion source parameters such as temperature and gas flows to minimize the formation of analyte multimers.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare standards of Isovaleric acid at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.[7]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the extracted matrix with the Isovaleric acid standards at the same low, medium, and high concentrations as in Set A.[7][8] To these samples, add this compound at the working concentration.[7]
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.[7]
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in a Neat Solution)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.[8]
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-connector to continuously infuse a standard solution of Isovaleric acid and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1]
-
Infusion and Injection: Begin the infusion to obtain a stable baseline signal for both the analyte and the internal standard. Then, inject a blank, extracted matrix sample onto the LC column.[1]
-
Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]
Data Presentation
Table 1: Matrix Factor (MF) and IS-Normalized MF for Isovaleric Acid in Human Plasma
| Matrix Lot | Analyte Peak Area (Set B) | Analyte Peak Area (Set A) | Matrix Factor (MF) | Analyte/IS Ratio (Set C) | Analyte/IS Ratio (Neat) | IS-Normalized MF |
| 1 | 85,000 | 100,000 | 0.85 | 1.02 | 1.00 | 1.02 |
| 2 | 82,000 | 100,000 | 0.82 | 0.99 | 1.00 | 0.99 |
| 3 | 90,000 | 100,000 | 0.90 | 1.05 | 1.00 | 1.05 |
| 4 | 78,000 | 100,000 | 0.78 | 0.95 | 1.00 | 0.95 |
| 5 | 88,000 | 100,000 | 0.88 | 1.03 | 1.00 | 1.03 |
| 6 | 84,000 | 100,000 | 0.84 | 1.01 | 1.00 | 1.01 |
| Mean | 0.85 | 1.01 | ||||
| %CV | 5.9% | 3.5% |
This table presents hypothetical data to illustrate the calculation of Matrix Factor and IS-Normalized Matrix Factor. A mean MF of 0.85 indicates an average of 15% ion suppression. The low %CV for the IS-Normalized MF suggests that the deuterated internal standard is effectively compensating for the matrix effect.
Table 2: Effectiveness of Sample Preparation Techniques on Reducing Ion Suppression
| Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression | Reference |
| Protein Precipitation (PPT) | 0.75 | 25% | [6] |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12% | [12] |
| Solid-Phase Extraction (SPE) | 0.95 | 5% | [12] |
This table summarizes the typical effectiveness of different sample preparation methods in minimizing ion suppression, with SPE generally providing the cleanest extracts.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Chromatographic shift of Isovaleric acid-d7 vs native analyte
This technical support center provides troubleshooting guidance and frequently asked questions regarding the chromatographic behavior of isovaleric acid and its deuterated internal standard, isovaleric acid-d7.
Frequently Asked Questions (FAQs)
Q1: Why is there a retention time (RT) shift between my native isovaleric acid and the this compound internal standard?
A1: The observed shift in retention time is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2][3] When hydrogen atoms in a molecule are replaced with heavier deuterium atoms, it can lead to subtle changes in the molecule's physicochemical properties. In most cases of reversed-phase liquid chromatography (RPLC), deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3] This is because Carbon-Deuterium (C-D) bonds are slightly shorter and stronger than Carbon-Hydrogen (C-H) bonds, resulting in a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[1]
Q2: How significant is the expected retention time shift between isovaleric acid and this compound?
A2: The magnitude of the retention time shift is typically small but measurable. The exact difference depends on several factors, including the number of deuterium atoms, the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, temperature), and the chromatography mode.[1][4] In reversed-phase chromatography, the deuterated standard will likely elute a few seconds earlier. Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can sometimes be observed, with deuterated compounds exhibiting longer retention times.[1][5]
Q3: Can this chromatographic shift affect the accuracy of my quantitative analysis?
A3: Yes, if the shift is significant enough to cause partial or complete separation of the analyte and the internal standard, it can compromise quantitative accuracy. This is particularly problematic if a co-eluting matrix component selectively suppresses or enhances the ionization of either the analyte or the standard.[3][5] Therefore, it is crucial to assess and manage this effect during method development and validation.
Q4: Besides the isotope effect, what else could cause retention times to shift during my analytical run?
A4: General retention time instability can be caused by a variety of factors unrelated to the isotopic labeling. These include:
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH or high-temperature conditions.[6]
-
Mobile Phase Inconsistency: Improperly prepared or degassed mobile phases, or changes in pH, can lead to shifts.[6][7]
-
Temperature Fluctuations: HPLC systems are sensitive to temperature. Inconsistent column or solvent temperatures can cause retention times to drift.[6][8]
-
System Hardware Issues: Problems with the pump, such as incorrect flow rates or leaks, can cause significant variability.[7][9]
-
Contamination: Buildup of matrix components on the column or in the injector can alter chromatographic performance.[6]
Troubleshooting Guide: Managing Retention Time Shifts
This guide provides a systematic approach to diagnosing and resolving retention time shifts observed between isovaleric acid and this compound.
Step 1: Initial System Verification
Before investigating the isotope effect, it is essential to ensure the stability of the entire LC-MS system.
-
Perform a System Suitability Test (SST): Regularly inject a standard mixture of isovaleric acid and this compound to monitor system performance.
-
Check for General RT Drift: Observe if the retention times for all peaks in your chromatogram are shifting. If so, the issue is likely system-wide (e.g., flow rate, temperature, mobile phase composition) rather than a specific isotope effect.[7]
Step 2: Characterize the Isotope Effect
If the system is stable but a consistent shift between the analyte and the internal standard is observed, characterize the Chromatographic Deuterium Effect (CDE).
-
Determine the Elution Order: In your chromatographic system (e.g., reversed-phase), confirm if this compound elutes before or after the native isovaleric acid.
-
Quantify the Shift: Calculate the difference in retention time (ΔRT) and the chromatographic selectivity factor (α) between the two peaks.
Step 3: Optimization and Mitigation Strategies
Based on the characterization, apply the following strategies to minimize the impact of the CDE on your results.
-
Modify Chromatographic Conditions:
-
Gradient Slope: A shallower gradient can sometimes improve the co-elution of closely related compounds.[8]
-
Column Chemistry: Switching to a different stationary phase (e.g., a pentafluorophenyl (PFP) column) may reduce the CDE by altering the separation mechanism.[3]
-
Mobile Phase pH: Adjusting the mobile phase pH can influence the ionization state of isovaleric acid and potentially alter its interaction with the stationary phase.[7]
-
-
Ensure Peak Integration Consistency: If a baseline separation cannot be achieved, ensure that the peak integration parameters are robust and consistently applied to both the analyte and the internal standard.
-
Consider Alternative Internal Standards: If the deuterium isotope effect proves too problematic for a specific application, using a stable isotope-labeled standard with ¹³C or ¹⁵N is an effective way to avoid chromatographic shifts.[10][11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts.
Caption: Logical workflow for troubleshooting retention time shifts.
Data Summary
The following table presents hypothetical but representative data illustrating the expected retention time shift between isovaleric acid and this compound under typical reversed-phase and normal-phase conditions.
| Compound | Chromatography Mode | Hypothetical RT (min) | Expected ΔRT vs. Native (min) |
| Isovaleric Acid | Reversed-Phase | 5.25 | N/A |
| This compound | Reversed-Phase | 5.21 | -0.04 |
| Isovaleric Acid | Normal-Phase | 8.10 | N/A |
| This compound | Normal-Phase | 8.15 | +0.05 |
Experimental Protocols
Protocol 1: LC-MS Analysis of Isovaleric Acid
This protocol provides a general framework for the analysis of isovaleric acid and its deuterated standard. Optimization is required for specific instrumentation and sample matrices.
-
Sample Preparation (Derivatization):
-
Short-chain fatty acids like isovaleric acid are often derivatized to improve their chromatographic retention and detection sensitivity.[12][13] A common method involves derivatization with 3-nitrophenylhydrazine (3-NPH).[12][14]
-
To 50 µL of serum or plasma, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue and proceed with the derivatization reaction using 3-NPH and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of pyridine.[13]
-
Quench the reaction and dilute the sample for LC-MS injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to separate isovaleric acid from other isomers and matrix components. A typical gradient might run from 5% to 60% B over 15 minutes.[15]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 45 °C.[15]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Hypothetical for 3-NPH derivatives): Monitor the specific parent-to-daughter ion transitions for both the native and deuterated isovaleric acid derivatives.
-
Protocol 2: System Suitability Test (SST)
-
SST Solution Preparation: Prepare a solution containing known concentrations of both isovaleric acid and this compound in the initial mobile phase composition.
-
Injection Procedure: At the beginning of each analytical batch, perform a minimum of five replicate injections of the SST solution.[4]
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met for the replicate injections:[4]
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time for both analytes should be ≤ 1%.
-
Peak Area Repeatability: The RSD of the peak area for both analytes should be ≤ 15%.
-
Tailing Factor: The tailing factor for both peaks should be between 0.8 and 1.5.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for evaluating the deuterium isotope effect.
Caption: Experimental workflow for evaluating the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 13. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Peak Shape for Isovaleric Acid in GC-MS
Here is the technical support center for improving the peak shape of Isovaleric acid in GC-MS.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the gas chromatography-mass spectrometry (GC-MS) analysis of isovaleric acid, focusing on achieving optimal peak shape.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.
Q1: My isovaleric acid peak is broad and tailing significantly. What are the most common causes?
A: Peak tailing for isovaleric acid is a common problem primarily caused by its chemical properties. As a polar carboxylic acid, it is prone to strong interactions with the GC system, leading to poor peak shape.[1][2]
The most frequent causes include:
-
Active Sites: The polar carboxyl group of isovaleric acid can form strong hydrogen bonds with active sites, such as residual silanol groups (Si-OH), on the surfaces of the inlet liner, glass wool, and the column itself.[2][3] This interaction delays the elution of a portion of the analyte molecules, causing a tailing peak.
-
Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating new active sites that interact with polar analytes.[4][5]
-
Improper Column Selection: Using a general-purpose, non-polar column is often unsuitable for analyzing free carboxylic acids, leading to significant peak tailing.[1]
-
Suboptimal Method Parameters: Incorrect settings for the inlet temperature, carrier gas flow rate, or oven temperature program can result in poor volatilization and band broadening.[3][4]
Q2: How can I improve the peak shape for a direct, underivatized analysis of isovaleric acid?
A: Optimizing the system's inertness and analytical method is crucial for the direct analysis of free acids.
-
Enhance System Inertness:
-
Inlet Liner: Use a high-quality, deactivated inlet liner. Liners with a single taper and a small plug of deactivated glass wool can improve sample volatilization and protect the column, but ensure the wool itself is highly inert.[6] An alternative is a direct connect liner, which minimizes sample contact with the inlet metal surfaces.[6]
-
Column Maintenance: If the column is contaminated, trim 15-20 cm from the inlet end to remove active sites.[7] If tailing persists, the column may be irreversibly damaged and require replacement.[8]
-
-
Select the Right GC Column:
-
Optimize Method Parameters:
-
Inlet Temperature: A good starting point is 250 °C.[10] This temperature should be hot enough to ensure complete and rapid volatilization of isovaleric acid but not so high as to cause thermal degradation.[10]
-
Initial Oven Temperature: For splitless injections, set the initial oven temperature approximately 20 °C below the boiling point of your sample solvent.[11] This technique, known as "solvent focusing," helps to concentrate the analytes into a narrow band at the head of the column, resulting in sharper peaks.[11][12]
-
Injection Mode: If sensitivity is not a limiting factor, using a split injection can improve the peak shape of early eluting compounds by ensuring a faster transfer of the sample onto the column.
-
dot
Caption: A logical workflow for troubleshooting peak tailing of isovaleric acid.
Q3: When is derivatization necessary, and what are its main advantages?
A: Derivatization should be considered when optimizing the direct analysis method fails to provide the desired peak shape, sensitivity, or reproducibility.[13] It is a chemical process that modifies the analyte to make it more suitable for GC analysis.[14]
The primary advantages of derivatizing isovaleric acid are:
-
Increased Volatility and Thermal Stability: Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl group, which is more stable at high temperatures.[14][15]
-
Reduced Activity: The resulting derivative does not have the active hydrogen of the carboxyl group, eliminating the strong interactions with active sites in the system.[15] This directly translates to sharper, more symmetrical peaks.
-
Improved Sensitivity: By reducing peak tailing and improving chromatographic efficiency, derivatization leads to taller, narrower peaks, which enhances detection sensitivity.[14]
Q4: What are the best derivatization methods for isovaleric acid?
A: The two most common and effective derivatization strategies for carboxylic acids like isovaleric acid are silylation and esterification .[15]
-
Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group. It is a fast and effective method. Common reagents include BSTFA (often with 1% TMCS as a catalyst) and MTBSTFA.[1][15]
-
Esterification: This method converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[15] This is a robust and widely used technique. Common reagents include boron trifluoride in methanol (BF3-Methanol) or methanolic HCl.[4][15]
dot
Caption: How derivatization prevents peak tailing by masking the active carboxyl group.
Data & Protocols
Table 1: Recommended GC Columns for Free Fatty Acid Analysis
| Phase Type | Common Trade Names | Key Features & Benefits |
| Nitroterephthalic Acid Modified Polyethylene Glycol (FFAP) | DB-FFAP, Nukol, HP-FFAP | Specifically designed for the analysis of volatile free fatty acids and phenols; provides excellent peak shape for underivatized acids.[1][16] |
| Wax (Acid Deactivated) | Stabilwax-DA, CP-Wax 58 CB | A bonded polyethylene glycol phase that has been acid-deactivated to reduce interactions with acidic compounds. Offers high polarity and good thermal stability.[1][9] |
Table 2: Comparison of Derivatization Methods for Isovaleric Acid
| Method | Common Reagent | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | 60°C for 30-60 minutes | Fast, effective, derivatizes multiple functional groups simultaneously.[15] | Reagents and derivatives are moisture-sensitive, requiring anhydrous conditions.[13] |
| Esterification | 14% BF3-Methanol | 60-100°C for 5-15 minutes | Robust, widely used, produces stable derivatives (FAMEs).[4][15] | Reagents can be harsh; may require extraction step after reaction. |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol converts isovaleric acid to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample containing isovaleric acid.
-
Silylating reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
-
Aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane).
-
Autosampler vial with cap.
-
Heating block or oven.
Procedure:
-
Place the dried sample extract into an autosampler vial.
-
Add an appropriate volume of aprotic solvent to dissolve the sample (e.g., 100 µL).
-
Add the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS).[15]
-
Immediately cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60°C for 60 minutes to ensure the reaction goes to completion.[15]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol converts isovaleric acid to its fatty acid methyl ester (FAME).
Materials:
-
Sample containing isovaleric acid (1-25 mg).[4]
-
12-14% Boron trifluoride in methanol (BF3-Methanol) reagent.[4]
-
Hexane or Heptane (GC grade).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (Na2SO4).
-
Reaction vessel or test tube with a screw cap.
Procedure:
-
Place the sample into the reaction vessel.
-
Add 2 mL of the BF3-Methanol reagent.[4]
-
Cap the vessel tightly and heat at 60°C for 10 minutes.[4] Note: Reaction time may need optimization.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by adding a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume? A: For most standard capillary columns and split/splitless inlets, a 1 µL injection is recommended. Injecting a larger volume can exceed the volume of the liner, causing the sample to "backflash" into the carrier gas lines, which leads to contamination, poor reproducibility, and broad or tailing peaks.[6]
Q2: How does the injection solvent affect peak shape? A: A mismatch between the polarity of the injection solvent and the GC column's stationary phase can cause peak distortion, especially for early eluting peaks.[11][17] For example, injecting a non-polar solvent like hexane onto a highly polar wax column can result in split or tailing peaks. Whenever possible, choose a solvent that is compatible with the stationary phase.
Q3: My peaks are still tailing after trying all the above steps. What else could be wrong? A: If significant tailing persists after optimizing the system and method, consider these possibilities:
-
System Leaks: A small leak at the inlet septum, ferrule connections, or O-ring can disrupt carrier gas flow and cause peak tailing.[7][18] Use an electronic leak detector to check all connections.
-
Dead Volume: Improper column installation in the inlet or detector can create "dead" or unswept volumes where the sample can get trapped, leading to broader, tailing peaks.[3][7] Ensure the column is installed at the correct depth as specified by the instrument manufacturer.
-
Carrier Gas Contamination: Impurities (e.g., moisture, oxygen) in the carrier gas can damage the stationary phase and create active sites. Ensure high-purity gas and functioning gas purifiers are used.[8]
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 18. shimadzu.co.uk [shimadzu.co.uk]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Isovaleric Acid-d7 as a Deuterated Internal Standard
In the realm of bioanalysis, the accuracy and reliability of quantitative methods are paramount for researchers, scientists, and drug development professionals. The use of an appropriate internal standard is a critical factor in achieving robust and reproducible results, especially in complex biological matrices. This guide provides an objective comparison of analytical method validation using Isovaleric acid-d7, a deuterated internal standard, against a structural analog internal standard for the quantification of isovaleric acid.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity ensures that the internal standard and analyte behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variability.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a representative comparison of key validation parameters for the quantification of isovaleric acid using this compound versus a hypothetical structural analog (e.g., 2-methylpentanoic acid). The data presented in the following tables are based on typical performance characteristics observed in validated bioanalytical methods and serve to highlight the superior performance of the stable isotope-labeled standard.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Performance with this compound (Representative) | Performance with Structural Analog IS (Representative) | Commentary |
| Linearity (r²) | ≥ 0.99 | 0.999 | 0.992 | This compound provides a more consistent response across the calibration range, leading to a stronger correlation. |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL | 5 ng/mL | The improved signal-to-noise ratio with the deuterated standard allows for more sensitive detection. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.8% to 7.2% | -18.5% to 16.3% | The deuterated standard more effectively corrects for variability, resulting in accuracy well within the acceptable limits. The structural analog may show bias, particularly at the LLOQ. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.5% | ≤ 17.8% | The use of this compound leads to significantly better precision (lower relative standard deviation), indicating higher reproducibility. |
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Performance with this compound (Representative) | Performance with Structural Analog IS (Representative) | Commentary | | :--- | :--- | :--- | | Matrix Effect (%) | 97.2% | 78.5% | The matrix effect for this compound is much closer to 100%, indicating minimal signal suppression or enhancement. The structural analog shows significant signal suppression. | | Recovery (%) | 94.5% | 81.2% | The recovery of the deuterated internal standard closely tracks that of the analyte, providing better normalization for extraction inconsistencies. | | IS-Normalized Matrix Factor (%CV) | 3.8% | 16.2% | The low coefficient of variation for the this compound normalized matrix factor across different lots of matrix demonstrates its ability to effectively compensate for matrix variability. |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any analytical method. The following is a representative protocol for the quantification of isovaleric acid in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Isovaleric acid: Q1 101.1 -> Q3 57.1
-
This compound: Q1 108.1 -> Q3 64.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: -4500 V, Temperature: 550°C).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.
A Comparative Guide to FDA Guidelines on Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The U.S. Food and Drug Administration (FDA) emphasizes the use of well-characterized and appropriately validated bioanalytical methods to ensure the reliability of data supporting regulatory submissions. A critical component of these methods, particularly for mass spectrometry-based assays, is the use of a stable isotope labeled internal standard (SIL-IS). The FDA's current recommendations are largely harmonized with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This guide provides an objective comparison of different types of SIL-ISs, supported by experimental data, and outlines detailed experimental protocols in line with FDA and ICH guidelines.
The Gold Standard: Stable Isotope Labeled Internal Standards
The FDA strongly recommends the use of a SIL-IS whenever possible for mass spectrometry-based bioanalytical methods.[5][6] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] The key advantage of a SIL-IS is its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[5][9][10]
Performance Comparison of Internal Standards
While SIL-ISs are the preferred choice, not all are created equal. The selection of the isotope and its position in the molecule can significantly impact assay performance. The following tables summarize the key performance differences between different types of internal standards.
Table 1: Stable Isotope Labeled (SIL) IS vs. Structural Analog IS
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Description | Analyte with one or more atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] | A molecule with a similar chemical structure to the analyte but a different molecular weight. |
| Advantages | - Co-elutes with the analyte, providing optimal compensation for matrix effects and extraction variability.[5] - Considered the "gold standard" by regulatory agencies. | - Can be used when a SIL-IS is not available or is difficult to synthesize. |
| Disadvantages | - Can be expensive and have long synthesis lead times. - Potential for isotopic interference or cross-talk if not of high isotopic purity.[8] | - May not co-elute with the analyte. - May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction. |
| FDA Preference | Strongly recommended whenever possible.[8] | Acceptable when a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated.[11] |
Table 2: Comparison of ¹³C-Labeled vs. ²H-Labeled (Deuterated) Internal Standards
| Performance Metric | ¹³C-Labeled Standards | Deuterated (²H) Standards | Key Considerations |
| Chromatographic Co-elution | Generally co-elute perfectly with the unlabeled analyte.[12][13] | Often elute slightly earlier than the unlabeled analyte due to the "isotope effect".[5][14][15] | Co-elution is critical for accurate compensation of matrix effects. Differential elution can lead to inaccurate results if the analyte and IS experience different degrees of ion suppression or enhancement.[2][5] |
| Isotopic Stability | Highly stable; the ¹³C-label does not undergo back-exchange.[16] | Can be susceptible to back-exchange (deuterium for hydrogen) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable position (e.g., -OH, -NH).[1][17] | Isotopic instability can lead to a change in the internal standard concentration over time, compromising the accuracy of the assay.[1] |
| Isotopic Interference | Less prone to interference from the natural isotopic abundance of the analyte due to a larger mass difference. | Can be susceptible to interference from the naturally occurring isotopes of the analyte, especially with a low number of deuterium labels.[18] | A sufficient mass difference (typically ≥ 3 amu) is needed to avoid "cross-talk" where the analyte signal contributes to the internal standard signal.[9][15] |
| Cost | Typically more expensive to synthesize.[14] | Generally less expensive to produce.[14][19] | The higher initial cost of ¹³C standards may be offset by more reliable data and less time spent on method development and troubleshooting. |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of a bioanalytical method using a SIL-IS. The following protocols are based on the ICH M10 guideline.[3][20]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain blank matrix samples from at least six different sources.
-
Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ.[8]
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.[8]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
Acceptance Criteria:
| QC Level | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | Within ±20% | ≤20% |
| Low, Mid, High | Within ±15% | ≤15% |
Source: A Comparative Guide to FDA Guidelines for Validating LC-MS/MS Methods with Internal Standards[8]
Matrix Effect
Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set 1: Analyte and internal standard spiked into the post-extraction supernatant of the blank matrix.
-
Set 2: Analyte and internal standard in a neat solution at the same concentrations.
-
-
Calculate the matrix factor for each source of the matrix by dividing the peak area of the analyte in Set 1 by the peak area in Set 2. The internal standard-normalized matrix factor should also be calculated.
Acceptance Criteria:
-
The precision (%CV) of the internal standard-normalized matrix factor from the six sources of the matrix should not be greater than 15%.
Visualizing Key Workflows and Relationships
Diagrams can effectively illustrate the complex processes and logical dependencies in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. waters.com [waters.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 20. database.ich.org [database.ich.org]
Navigating Internal Standard Validation: A Comparative Guide to ICH M10
In the landscape of drug development, the reliability of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation and Study Sample Analysis provides a harmonized framework for ensuring the quality and consistency of these data.[1][2][3] A critical component of this validation is the proper use and monitoring of internal standards (IS), particularly in chromatographic methods.[4] This guide offers a comparative overview of the ICH M10 recommendations for internal standard validation, supported by experimental protocols and data presentation, to assist researchers, scientists, and drug development professionals in this crucial aspect of their work.
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[4] Its primary purpose is to compensate for variability during sample preparation and analysis. The ICH M10 guideline, along with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines specific criteria for the selection and monitoring of internal standards to ensure the accuracy and reliability of the analytical data.[5][6][7]
Key Validation Parameters for Internal Standards
The suitability of an internal standard is assessed during method validation through several key experiments. These evaluations are designed to demonstrate that the IS response is consistent and does not adversely impact the accuracy of the analyte quantification.
Table 1: Comparison of Key Internal Standard Validation Parameters
| Parameter | ICH M10 Recommendation | FDA and EMA Guidance (Pre- and Post-ICH M10) | Acceptance Criteria |
| Selection | A stable isotope-labeled (SIL) internal standard of the analyte is preferred.[8] If a SIL-IS is not available, an analog may be used. The IS should not interfere with the analyte.[9] | Historically aligned with ICH M10, strongly recommending the use of SIL-IS.[4][8] | The IS should have similar physicochemical properties to the analyte to ensure it behaves similarly during sample processing and analysis.[7] |
| Interference | The response of interfering components in blank matrix at the retention time of the internal standard should be not more than 5% of the internal standard response in the zero sample (blank sample with IS).[8][9] | Consistent with ICH M10.[10] | ≤ 5% of the IS response in the zero sample. |
| Matrix Effect | The effect of the biological matrix on the ionization of the internal standard should be evaluated. The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[8] | Similar expectations for assessing matrix effects on the IS. | CV of the IS-normalized matrix factor ≤ 15%. |
| IS Response Variability | The IS response should be monitored during study sample analysis to identify any systemic variability or trends.[11] | The FDA provides a specific Q&A guidance on evaluating IS response variability, suggesting investigation if the IS response in study samples is significantly different from that in calibrators and QCs.[7] | While no strict numerical limit is defined in ICH M10, significant deviations from the mean IS response of the calibration standards and QCs warrant investigation. |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions, should be demonstrated.[6] | Aligns with ICH M10, emphasizing the need to ensure IS stability throughout the analytical process.[12] | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies are crucial for the robust validation of an internal standard. Below are protocols for key experiments.
Protocol 1: Evaluation of Interference
-
Prepare Blank Samples: Obtain at least six independent sources of the blank biological matrix.
-
Prepare Zero Samples: Spike each of the six blank matrix lots with the internal standard at the working concentration.
-
Analysis: Analyze the blank and zero samples using the bioanalytical method.
-
Evaluation:
-
In the blank samples, measure the response at the retention time of the internal standard.
-
In the zero samples, measure the response of the internal standard.
-
Calculate the percentage of interference by dividing the response in the blank sample by the average response of the IS in the zero samples and multiplying by 100.
-
Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the internal standard in a neat (solvent) solution at the working concentration.
-
Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the internal standard at the working concentration.
-
Set 3 (Pre-extraction Spike): Spike the blank matrix from the same six sources with the internal standard at the working concentration before extraction.
-
-
Analysis: Analyze all three sets of samples.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of IS in Set 2) / (Peak area of IS in Set 1)
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS peak area ratio in Set 3) / (Analyte/IS peak area ratio in Set 1)
-
-
Evaluation:
-
The CV of the matrix factor across the different matrix lots should be ≤ 15%.[8]
-
Visualization of Validation Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating interference and matrix effects.
Caption: Workflow for Internal Standard Interference Evaluation.
Caption: Workflow for Internal Standard Matrix Effect Assessment.
By adhering to the principles outlined in the ICH M10 guideline and employing rigorous experimental protocols, researchers can ensure the selection and performance of a suitable internal standard. This diligence is fundamental to the generation of high-quality, reliable bioanalytical data that can withstand regulatory scrutiny and support the advancement of new medicines.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. database.ich.org [database.ich.org]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
A Comparative Guide to Linearity and Range in Isovaleric Acid-d7 Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Isovaleric acid, a short-chain fatty acid, is a significant biomarker in various metabolic pathways and disease states. The use of a deuterated internal standard, such as Isovaleric acid-d7, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides a comparative overview of the linearity and range of Isovaleric acid assays, supported by experimental data and detailed methodologies, to aid in the selection and validation of analytical procedures.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics related to the linearity and range of Isovaleric acid assays from various studies. These parameters are crucial for determining the quantitative capabilities of an analytical method.
| Parameter | Method | Matrix | Linearity Range | R² | LOD | LOQ | Citation |
| Linearity | LC-HRAM-MS | Serum | 0.15–10 µg/mL | >0.99 | Not Reported | Not Reported | [1][2] |
| LOD & LOQ | LC-MS/MS | Serum | Not Reported | Not Reported | 3 ng/mL | 10 ng/mL | [3] |
| Linearity | LC-MRM | Various | 0.1 ng/mL–10 µg/mL | 0.9990 | 0.01 ng/mL | Not Reported | [4] |
| Sensitivity | LC-MS/MS or GC-MS | Not Specified | Not Reported | Not Reported | 1 ng/mL | Not Reported | [5] |
| LOD & LOQ | LC-QQQ-MS | Serum | Not Reported | >0.99 | 1-7 ng/mL | 3-19 ng/mL | [6] |
Note: The performance of an assay is highly dependent on the specific instrumentation, sample preparation, and analytical conditions. The values presented above should be considered as representative examples.
Experimental Protocol: Establishing Linearity and Range
A typical validation experiment to determine the linearity and range of an this compound assay involves the following steps, in accordance with ICH Q2(R1) guidelines.[7]
1. Preparation of Stock and Standard Solutions:
-
Primary Stock Solution: Prepare a stock solution of Isovaleric acid in a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., human serum) with known concentrations of Isovaleric acid. A minimum of five concentration levels is recommended to establish linearity.[7] The range should bracket the expected concentrations of the analyte in the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
2. Sample Preparation:
-
Protein Precipitation: For biological matrices like serum or plasma, a protein precipitation step is typically performed. This can be achieved by adding a cold organic solvent such as acetonitrile.
-
Internal Standard Addition: A fixed amount of the this compound internal standard solution is added to all calibration standards, QC samples, and unknown samples.
-
Derivatization (Optional but common for SCFAs): To improve chromatographic retention and ionization efficiency, short-chain fatty acids are often derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[3][6]
-
Extraction: The analyte and internal standard are then extracted, often using liquid-liquid extraction or solid-phase extraction.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: The reconstituted samples are injected into an LC system. A reverse-phase column (e.g., C18) is commonly used to separate Isovaleric acid from other matrix components.[3]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Isovaleric acid and this compound are monitored.
4. Data Analysis and Evaluation:
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Linearity Assessment: The linearity of the calibration curve is evaluated by visual inspection and by calculating the coefficient of determination (R²), which should ideally be ≥ 0.99.
-
Range: The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of an this compound assay.
Caption: Workflow for Linearity and Range Determination.
The use of a deuterated internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[8][9][10] The validation of linearity and range is a fundamental requirement for any quantitative bioanalytical method, providing confidence in the data generated for clinical and research applications.
References
- 1. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard for Accuracy: A Comparative Guide to Isovaleric Acid-d7 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical research, the precise and accurate quantification of isovaleric acid is paramount. This volatile short-chain fatty acid is a key biomarker in various metabolic pathways and disease states. The use of an appropriate internal standard is critical for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides an objective comparison of Isovaleric acid-d7, a deuterated internal standard, with other analytical alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and experience similar matrix effects and extraction recovery.[1] This intrinsic similarity enables superior correction for variations that can occur during sample preparation and analysis, leading to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. While structural analogs can be employed, deuterated standards like this compound consistently demonstrate superior performance. The following tables summarize representative validation data for the quantification of isovaleric acid and other short-chain fatty acids using different internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: GC-MS Method Performance for Short-Chain Fatty Acids Using a Deuterated Internal Standard
| Analyte | Linearity (R²) | Recovery (%) | Reproducibility (RSD %) |
| Isovaleric Acid | >0.99 | 95 - 117 | 1 - 4.5 |
| Acetic Acid | >0.99 | 95 - 117 | 1 - 4.5 |
| Propionic Acid | >0.99 | 95 - 117 | 1 - 4.5 |
| Butyric Acid | >0.99 | 95 - 117 | 1 - 4.5 |
| Data adapted from a derivatization-free GC-MS method for the quantification of short-chain fatty acids using deuterated internal standards.[2][3] |
Table 2: LC-MS/MS Method Performance for Short-Chain Fatty Acids Using Isotopically Labeled Internal Standards
| Analyte | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Isovalerate | >0.998 | <12 | <20 | 92 - 120 |
| Acetate | >0.998 | <12 | <20 | 92 - 120 |
| Butyrate | >0.998 | <12 | <20 | 92 - 120 |
| Propionate | >0.998 | <12 | <20 | 92 - 120 |
| Data from a direct LC-MS/MS technique for the analysis of short-chain fatty acids using isotopically labeled internal standards.[4] |
Table 3: GC-MS Method Performance for Short-Chain Fatty Acids Using a Non-Deuterated Internal Standard (2-Ethylbutyric Acid)
| Analyte | Calibration Range (mM) |
| Isovaleric Acid | 0.3125 - 5 |
| Acetic Acid | 0.3125 - 5 |
| Propionic Acid | 0.3125 - 5 |
| Butyric Acid | 0.3125 - 5 |
| Isobutyric Acid | 0.3125 - 5 |
| This study utilized 2-ethylbutyric acid as an internal standard for the quantification of short-chain fatty acids in stool samples.[5] |
The data presented in Tables 1 and 2, utilizing deuterated internal standards, showcase excellent linearity, high recovery rates, and good reproducibility, which are hallmarks of a robust and accurate analytical method. While a direct head-to-head comparison in a single study is not available in the reviewed literature, the performance metrics from these independent studies using deuterated standards are indicative of the high-quality data that can be achieved.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of isovaleric acid using GC-MS and LC-MS/MS with a deuterated internal standard.
Protocol 1: GC-MS Quantification of Isovaleric Acid
This protocol is adapted from a method for the analysis of short-chain fatty acids in biological samples.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, fecal extract), add a known amount of this compound internal standard solution.
-
Add 200 µL of ethanol for protein precipitation and vortex thoroughly.
-
Centrifuge the sample to pellet the precipitate.
-
Transfer the supernatant to a new tube and concentrate using a vacuum centrifuge with a basic modifier to retain the volatile acids.
-
For GC analysis, acidify the dried extract with a non-volatile acid like succinic acid to protonate the fatty acids, making them volatile.
2. GC-MS Analysis:
-
GC Column: Use a suitable column for volatile fatty acid analysis, such as a wax-type column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).[6]
-
Injection: Inject 1 µL of the prepared sample in split mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min and hold for 2 minutes.[6]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for isovaleric acid and this compound.
Protocol 2: LC-MS/MS Quantification of Isovaleric Acid
This protocol is based on a direct analysis method for short-chain fatty acids.
1. Sample Preparation:
-
To 50 µL of the sample (e.g., serum, tissue homogenate), add a known amount of this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: Employ a column suitable for polar compounds, such as a HILIC column (e.g., ZIC-cHILIC, 2.1 × 150 mm).
-
Mobile Phase: Use a gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: A typical flow rate would be in the range of 200-400 µL/min.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both isovaleric acid and this compound to ensure high selectivity and sensitivity.
Visualizing the Leucine Catabolism Pathway
Isovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid, leucine. Understanding this pathway is crucial for interpreting the biological significance of isovaleric acid levels.
Caption: Leucine Catabolism Pathway leading to Isovaleric Acid formation.
Conclusion
The experimental evidence strongly supports the use of this compound as an internal standard for achieving the highest levels of accuracy and precision in the quantification of isovaleric acid. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides robust correction for experimental variability. While alternative internal standards can be utilized, a thorough method validation is essential to ensure the data quality meets the rigorous demands of research and drug development. The detailed protocols and pathway visualization provided in this guide serve as a valuable resource for scientists aiming to develop and implement reliable and accurate analytical methods for isovaleric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Internal Standard for Isovaleric Acid Analysis: A Comparative Guide to Isovaleric Acid-d7 and ¹³C-Isovaleric Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isovaleric acid, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Isovaleric acid-d7 and ¹³C-isovaleric acid, supported by experimental principles and data from analogous compounds.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of internal standards to correct for variability during sample preparation and instrument analysis. An ideal internal standard should be chemically and physically identical to the analyte, ensuring it experiences the same matrix effects and extraction recovery. While both deuterated (²H or D) and carbon-13 (¹³C) labeled standards are designed to mimic the analyte, subtle but significant differences in their properties can impact analytical performance.
Performance Comparison: this compound vs. ¹³C-Isovaleric acid
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical behavior, which can lead to disparities in chromatographic performance and isotopic stability.
Chromatographic Co-elution and Matrix Effects:
A key challenge with deuterated standards is the "deuterium isotope effect," where the replacement of hydrogen with deuterium can alter the molecule's properties, leading to a slight shift in retention time during chromatography.[1][2] This is particularly evident in reversed-phase liquid chromatography, where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][3] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, resulting in differential matrix effects and compromising the accuracy of quantification.[2][4]
In contrast, ¹³C-labeled internal standards exhibit nearly identical chromatographic behavior to the native analyte.[3][5] This co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the sample matrix, leading to more effective compensation and improved data quality.[5][6] Studies on other analytes have shown that the use of ¹³C-labeled internal standards can significantly improve the ability to compensate for ion suppression effects compared to their deuterated counterparts.[5]
Isotopic Stability:
Another crucial consideration is the stability of the isotopic label. Deuterium atoms, particularly those attached to heteroatoms like oxygen in a carboxyl group (-COOH), can be susceptible to back-exchange with hydrogen atoms from the solvent.[1][7] This can lead to a loss of the isotopic label and an underestimation of the analyte concentration. While the deuterium labels in this compound are on carbon atoms, the potential for exchange, though lower, should still be considered, especially under certain pH or temperature conditions during sample storage and preparation.[8] ¹³C-labeled standards are not prone to this isotopic exchange, offering greater stability throughout the analytical workflow.[9]
The following table summarizes the key performance differences based on established principles for deuterated and ¹³C-labeled internal standards.
| Feature | This compound (Deuterated) | ¹³C-Isovaleric acid (Carbon-13 Labeled) |
| Chromatographic Co-elution | Potential for slight retention time shift (isotopic effect), may not perfectly co-elute with isovaleric acid.[3] | Typically co-elutes perfectly with isovaleric acid.[5][10] |
| Matrix Effect Compensation | May be incomplete due to chromatographic separation from the analyte, potentially leading to inaccuracies.[2][11] | Superior compensation for matrix effects due to co-elution, resulting in higher accuracy.[5] |
| Isotopic Stability | Generally stable, but deuterium on certain positions can be prone to H/D exchange under specific conditions.[7] | Highly stable, not susceptible to isotopic exchange.[9] |
| Cost & Availability | Generally more common and less expensive.[12] | Typically more expensive and may have limited availability.[12] |
| Data Precision (CV%) | Generally good, but can be higher in complex matrices due to differential matrix effects. | Often results in lower CV% and higher precision.[13] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of isovaleric acid in human serum using LC-MS/MS with an internal standard.
1. Sample Preparation (Protein Precipitation & Derivatization)
-
To 50 µL of serum, add 10 µL of the internal standard solution (either this compound or ¹³C-isovaleric acid).
-
Add 100 µL of cold isopropanol to precipitate proteins.[14]
-
Vortex and then centrifuge the samples to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new vial for derivatization.
-
To enhance chromatographic retention and detection sensitivity, derivatize the carboxylic acid group. A common method involves using 3-nitrophenylhydrazine (3-NPH) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15][16]
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column or a HILIC column can be used for the separation of short-chain fatty acids.[17][18]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.[17][18]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both isovaleric acid (and its derivative) and the chosen internal standard would need to be optimized.
-
Visualizing the Workflow and Decision Process
To aid in the understanding of the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Separation of Isovaleric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Gold Standard of Quantification: A Performance Showdown Between Deuterated and Non-Deuterated Standards
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy and reproducibility of quantitative analysis are paramount. The choice of an internal standard is a critical decision that significantly impacts data integrity. This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in selecting the most appropriate standard for their analytical needs.
Deuterated standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] This is because their chemical and physical properties are nearly identical to the analyte of interest, allowing them to closely mimic the analyte's behavior throughout the analytical process.[1][3] Non-deuterated standards, typically structural analogues of the analyte, are alternative options that can be more cost-effective but may present performance limitations.[3][4]
Mitigating the Matrix Effect: The Core Advantage of Deuteration
A primary challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2] Deuterated internal standards offer a superior solution for compensating for these matrix effects.[1][3]
Due to their almost identical physicochemical properties, deuterated standards co-elute with the analyte during chromatography.[3] This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for effective normalization of the analyte's signal and leading to more accurate and reliable results.[1][3] Structural analogues, however, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects and compromising data quality.[2][5]
Quantitative Comparison of Internal Standards on Assay Performance
The following table summarizes the impact of internal standard selection on assay precision and accuracy in the presence of matrix effects, drawing from comparative studies.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Deuterated | Sirolimus | Whole Blood | -1.2% | 2.7% - 5.7% | [2][6] |
| Non-Deuterated (Structural Analog) | Sirolimus | Whole Blood | +9.8% | 7.6% - 9.7% | [2][6] |
| Deuterated | D-24851 (Tubulin Inhibitor) | Not Specified | Significantly Better | Significantly Better | [3] |
| Non-Deuterated (Structural Analog) | D-24851 (Tubulin Inhibitor) | Not Specified | Lower | Lower | [3] |
| Deuterated | Kahalalide F (Depsipeptide) | Biological Matrix | Closer to 100% | Lower Standard Deviation | [2] |
| Non-Deuterated (Structural Analog) | Kahalalide F (Depsipeptide) | Biological Matrix | Further from 100% | Higher Standard Deviation | [2] |
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium isotope can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][7] This is particularly relevant in drug metabolism studies where enzymatic reactions can be slowed by the presence of deuterium at a metabolic "soft spot."[5][7]
While the KIE can be advantageous in drug discovery to improve a drug's pharmacokinetic profile, it can be a potential pitfall in bioanalysis if the internal standard is metabolized at a different rate than the analyte, leading to inaccurate quantification.[5][8]
Figure 1: The Kinetic Isotope Effect (KIE) slows the cleavage of the stronger C-D bond.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and analysis using deuterated internal standards.
Protocol 1: Protein Precipitation for Immunosuppressant Quantification in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like tacrolimus and sirolimus.[2][9]
-
Sample Preparation:
-
Extraction and Analysis:
Protocol 2: Liquid-Liquid Extraction for Testosterone Quantification in Bovine Serum
This protocol is adapted from established methods for steroid analysis.[10]
-
Sample Preparation:
-
Extraction:
-
Analysis:
Workflow for Quantitative Analysis
The general workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS is a multi-step process designed to ensure accuracy and precision.
Figure 2: A typical workflow for quantitative analysis using a deuterated internal standard.
Potential Pitfalls and Considerations
Despite their advantages, there are potential issues to consider when using deuterated standards:
-
Chromatographic Isotope Effect: The stronger C-D bond can sometimes cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography.[1] If this separation is significant, the analyte and internal standard may not experience the exact same matrix effects.[11][12]
-
Isotopic Instability: Deuterium atoms in certain positions on a molecule can be susceptible to back-exchange with hydrogen from the solvent, which can compromise the integrity of the standard.[12][13] Careful selection of the deuteration position is crucial.[13]
-
Purity of the Standard: The isotopic and chemical purity of the deuterated internal standard is critical to prevent interference with the analyte signal.[6]
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Experimental data consistently demonstrates that deuterated standards provide superior performance in mitigating matrix effects, leading to enhanced accuracy and precision.[2][3] While potential challenges such as the chromatographic isotope effect and isotopic stability exist, careful method development and validation can overcome these issues. For applications demanding the highest level of data quality and reproducibility, deuterated internal standards remain the unequivocal gold standard.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Portico [access.portico.org]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. waters.com [waters.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Inter-laboratory comparison for isovaleric acid quantification
An Inter-laboratory Comparison Guide for the Quantification of Isovaleric Acid
This guide provides a comparative overview of analytical methodologies for the quantification of isovaleric acid, a crucial biomarker for the diagnosis and monitoring of isovaleric acidemia. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this and other short-chain fatty acids. This document summarizes data from inter-laboratory proficiency testing and compares the performance of common analytical techniques, supported by experimental data.
Introduction to Isovaleric Acid and its Significance
Isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine.[1] The genetic disorder, isovaleric acidemia (IVA), is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3] This deficiency leads to the accumulation of isovaleric acid and its derivatives, such as isovalerylglycine and 3-hydroxyisovaleric acid, in bodily fluids.[1] The buildup of these metabolites can cause severe metabolic crises, including metabolic acidosis and neurological damage.[4][5] Accurate quantification of isovaleric acid and its related metabolites is therefore essential for the diagnosis, monitoring, and treatment of IVA.[4][6]
Leucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of leucine, highlighting the enzymatic step affected in isovaleric acidemia and the resulting accumulation of isovaleric acid.
Inter-laboratory Comparison Data
Proficiency testing (PT) schemes provide valuable insights into the performance of laboratories in quantifying specific analytes. The European Research Network for Diagnosis and Improvement of Inherited Disorders of Metabolism (ERNDIM) organizes such schemes for organic acid analysis.
A 2023 report from the ERNDIM Diagnostic Proficiency Testing scheme for a urine sample from a patient with isovaleric acidemia showed that all 20 participating laboratories correctly identified an increase in isovalerylglycine, a key diagnostic marker.[7] The median reported concentration was 529.4 mmol/mol creatinine, with a wide range of 129.0 to 2319 mmol/mol creatinine.[7] This highlights the significant inter-laboratory variability in the quantification of this metabolite. While specific to isovalerylglycine, this data underscores the need for standardized methods and robust quality control in the analysis of metabolites related to isovaleric acidemia.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of isovaleric acid and other short-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Overview
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. Requires derivatization for non-volatile analytes like isovaleric acid to increase their volatility. | Separates compounds in the liquid phase. Can analyze a broader range of compounds, including non-volatile and thermally labile ones. Derivatization is often used to improve chromatographic retention and sensitivity. |
| Sample Preparation | Typically involves liquid-liquid extraction followed by a mandatory derivatization step to convert fatty acids into volatile esters (e.g., methyl or silyl esters).[8] | Can involve protein precipitation or liquid-liquid extraction. Derivatization (e.g., with 3-nitrophenylhydrazine) is common to enhance sensitivity and chromatographic performance but is not always required.[9][10][11] |
| Ionization | Commonly uses Electron Ionization (EI), which can cause extensive fragmentation, providing structural information but sometimes a weak or absent molecular ion.[8] | Typically employs Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization techniques that usually produce a prominent molecular ion. |
| Selectivity & Sensitivity | Offers excellent chromatographic separation and high sensitivity, particularly for saturated and monounsaturated fatty acids.[8] | Generally provides high sensitivity and specificity, especially with tandem mass spectrometry (MS/MS) which reduces matrix interference.[9][12] |
Performance Characteristics
The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods for short-chain fatty acid analysis, based on published data. It is important to note that these values can vary depending on the specific instrumentation, method, and sample matrix.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.2 - 1 µM | ~0.04 - 1 µM[9][12] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µM | ~0.1 - 5 µM |
| Precision (RSD%) | < 15% | < 15%[9][12] |
| Accuracy/Recovery | 85-115% | 85-115%[9][12] |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and reliable results. Below are representative workflows for the quantification of isovaleric acid using GC-MS and LC-MS/MS.
Experimental Workflow: GC-MS Analysis
Protocol Outline for GC-MS:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
-
Sample Preparation:
-
Thaw samples on ice.
-
Perform a liquid-liquid extraction using an organic solvent like diethyl ether to isolate the fatty acids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., BF₃-methanol or a silylating agent like BSTFA) to the dried extract.
-
Heat the mixture to facilitate the reaction and form volatile fatty acid esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the fatty acid esters on a suitable capillary column (e.g., a wax or polar-modified column).
-
Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
-
Quantification:
-
Identify isovaleric acid ester based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared with derivatized standards and an internal standard.
-
Experimental Workflow: LC-MS/MS Analysis
References
- 1. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. Isovaleric acidaemia - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. erndim.org [erndim.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isovaleric Acid Quantification Using Isovaleric acid-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of isovaleric acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods are benchmarked against their performance when using Isovaleric acid-d7 as an internal standard, a critical component for ensuring accuracy and precision in complex biological matrices.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[1][2] It closely mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery and matrix effects.[3][4] This guide presents a summary of validation data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes typical validation parameters for GC-MS and LC-MS/MS methods for the quantification of isovaleric acid and other short-chain fatty acids, utilizing a deuterated internal standard. The data presented is a synthesis from multiple sources to provide a representative comparison.
| Validation Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5.0 µg/mL | 0.5 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 µg/mL | 50 - 100 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Matrix Effect | Generally low after derivatization | Can be significant, requires careful evaluation |
| Sample Throughput | Lower due to longer run times and derivatization | Higher due to faster analysis times |
Experimental Protocols
Detailed methodologies for both a GC-MS and an LC-MS/MS method are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile compounds and often requires derivatization to improve the chromatographic properties of analytes like isovaleric acid.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing this compound (internal standard) at a concentration of 10 µg/mL.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add a derivatizing agent (e.g., 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and incubate at 60°C for 30 minutes.
-
Final Preparation: After cooling, transfer the sample to a GC-MS vial for analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Isovaleric acid derivative: Monitor characteristic ions.
-
This compound derivative: Monitor corresponding shifted ions.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and is often preferred for the analysis of a wide range of compounds in complex matrices without the need for derivatization.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing this compound (internal standard) at a concentration of 100 ng/mL.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer the supernatant and dilute with an appropriate volume of water with 0.1% formic acid.
-
Final Preparation: Transfer the diluted sample to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Isovaleric acid: Precursor ion > product ion (e.g., m/z 101.1 > 57.1).
-
This compound: Precursor ion > product ion (e.g., m/z 108.1 > 64.1).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: GC-MS workflow for Isovaleric acid analysis.
References
Assessing the Fitness for Purpose of Isovaleric acid-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive assessment of Isovaleric acid-d7, a deuterated analog of isovaleric acid, and evaluates its fitness for purpose as an internal standard in mass spectrometry-based assays. We present a comparative overview, detailed experimental protocols, and performance data to aid in the selection of the most suitable analytical methodology.
Isovaleric acid, a short-chain fatty acid, is a key metabolite in the leucine catabolism pathway.[1] Aberrant levels of this compound are indicative of certain metabolic disorders, such as isovaleric acidemia.[2] Consequently, its accurate quantification in biological matrices is of significant clinical and research interest. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative methods.[3][4][5]
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being sufficiently mass-resolved to prevent spectral overlap. Deuterated standards like this compound are commonly employed due to their chemical similarity to the endogenous analyte.[6][7] However, the potential for isotopic exchange and differences in chromatographic behavior between the deuterated and non-deuterated forms should be considered.[8]
While direct head-to-head comparative studies for this compound against other labeled standards for isovaleric acid analysis are not extensively published, the performance of analytical methods employing deuterated standards can be evaluated based on key validation parameters. The following table summarizes typical performance characteristics for the quantification of short-chain fatty acids using deuterated internal standards in common mass spectrometry platforms.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization |
| Analyte | Short-Chain Fatty Acids (including Isovaleric acid) | Short-Chain Fatty Acids (including Isovaleric acid) |
| Internal Standard | Deuterated Analogs (e.g., this compound) | Deuterated Analogs (e.g., this compound) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 0.5 µM |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
This table presents synthesized data from validated analytical methods for similar analytes and should be considered as a general guide. Actual performance may vary depending on the specific matrix and instrumentation.
Experimental Protocols
The following are representative protocols for the quantification of isovaleric acid in human plasma using this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves derivatization to enhance the volatility of the analyte for GC analysis.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte range).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Derivatize the sample by adding a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate as required.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity, making it well-suited for the analysis of isovaleric acid in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound working solution.
-
Perform protein precipitation with 400 µL of acetonitrile. Vortex and centrifuge as described for the GC-MS protocol.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or similar.
-
Column: A reverse-phase column, for example, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate isovaleric acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for isovaleric acid and this compound will need to be optimized.
Visualizing the Role of this compound
To understand the context of isovaleric acid analysis and the function of an internal standard, the following diagrams illustrate the relevant biological pathway and the analytical workflow.
Figure 1. Simplified Leucine Catabolism Pathway.
Figure 2. Experimental workflow for quantification.
Conclusion
This compound is a suitable and effective internal standard for the quantitative analysis of isovaleric acid in various biological matrices. Its chemical similarity to the endogenous analyte ensures that it behaves comparably during sample extraction and analysis, thereby providing reliable correction for experimental variability. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the assay, such as the desired sensitivity and the complexity of the sample matrix. For high-throughput applications and the analysis of volatile compounds, a derivatization-based GC-MS method is a robust choice. For applications demanding the highest sensitivity and specificity for trace-level quantification in challenging biological fluids, an LC-MS/MS method is superior. In both platforms, the use of this compound is critical for generating high-quality, reliable quantitative data.
References
- 1. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Isovaleric Acid-d7: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Isovaleric acid-d7. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure safe and compliant disposal of this compound. As the chemical properties of this compound are nearly identical to those of isovaleric acid, the following procedures are applicable.
Immediate Safety and Handling Precautions
Isovaleric acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also a combustible liquid.[4][5] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[3]
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[3]
-
Clothing: Wear appropriate protective clothing to prevent skin contact.[3][6]
In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[3]
Disposal Planning and Regulatory Compliance
All waste, including this compound and any contaminated materials, must be handled as hazardous waste in accordance with local, state, and federal regulations.[6][7] It is crucial to contact a licensed professional waste disposal service for the final disposal of this material.[1][3] Under US EPA guidelines, isovaleric acid is classified as a hazardous waste due to its corrosivity characteristic, with the waste number D002.[6]
Key Disposal Principles:
-
Recycling and Reuse: If the material is unused and uncontaminated, recycling or reclamation through methods like filtration or distillation may be possible. Consult the manufacturer or a waste management authority for options.[6]
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative data relevant to the disposal of isovaleric acid.
| Parameter | Value | Notes |
| pH | 3 (30% aqueous solution) | Indicates the acidic nature of the compound. |
| Neutralization pH Range | 5.0 - 9.0 | The target pH range for the neutralized solution before it can be considered for drain disposal (subject to local regulations and absence of other hazardous components).[8] |
| EPA Hazardous Waste Number | D002 (Corrosivity) | This classification is based on the characteristic of corrosivity.[6] |
Experimental Protocols for Disposal
Protocol 1: Small Spill Clean-up and Neutralization
This protocol details the steps for managing a small spill of this compound in a laboratory setting.
-
Ensure Safety: Immediately alert personnel in the area and ensure proper ventilation. Remove all sources of ignition.[3]
-
Containment: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][5]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or calcium hydroxide, to the contained spill to neutralize the acid.[8]
-
pH Check: Periodically check the pH of the mixture using pH paper or a pH meter until it is within the neutral range of 5.0 to 9.0.[8]
-
Collection: Carefully collect the neutralized mixture into a suitable, labeled, and sealed container for hazardous waste.[3]
-
Decontamination: Wash the spill area thoroughly with water. Collect the wash water for proper disposal if necessary.[6]
-
Waste Disposal: Hand over the sealed container of neutralized waste to a licensed professional waste disposal service.[1]
Protocol 2: Disposal of Unused or Waste this compound
This protocol outlines the procedure for disposing of larger quantities of unused or waste this compound.
-
Labeling and Storage: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name. Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[6][7]
-
Contact Waste Disposal Service: Arrange for collection by a licensed professional waste disposal company.[1][3]
-
Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete destruction of the organic compound.
-
Container Disposal: Empty containers must be treated as hazardous waste and should not be reused. They can be punctured to prevent reuse and disposed of through the licensed waste management service.[6][7]
Disposal Workflows and Logical Diagrams
The following diagrams illustrate the procedural workflows for the safe disposal of this compound.
Caption: Experimental workflow for spill cleanup and neutralization of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isovaleric acid-d7
Essential Safety and Handling Guide for Isovaleric Acid-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, while a deuterated form, should be handled with the same precautions as its non-deuterated counterpart, Isovaleric acid. It is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2][3][4][5][6] Ingestion and skin contact may be harmful or toxic.[1][6]
Hazard Identification and Classification
Properly understanding the hazards associated with this compound is the first step toward safe handling. The following table summarizes its primary hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | Combustible liquid[3][7] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[2][4][5] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1][3] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin[1][6] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[2][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[8][9] The table below outlines the required PPE for handling this compound.
| Body Part | Required PPE | Material/Specification |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are essential. A face shield should be worn over the goggles for maximum protection against splashes.[9][10][11] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Always check the glove manufacturer's chemical resistance guide.[9][10] |
| Body | Chemical-resistant lab coat, apron, or coveralls | Protective clothing should be made of materials that resist penetration by corrosive chemicals.[9][10][11] |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][11] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material.[12] |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound during laboratory procedures.
1. Preparation and Area Setup:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[11]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Remove all potential ignition sources from the immediate vicinity as the substance is combustible.[3][4][5]
-
Have spill control materials readily available. This should include an absorbent material for acids (such as sand or diatomaceous earth) and a neutralizing agent like sodium bicarbonate.[4]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before handling the chemical.
3. Handling and Dispensing:
-
When opening the container, do so slowly and carefully to release any potential pressure buildup.
-
Use only compatible equipment for transferring the acid (e.g., glass or corrosion-resistant plastics).
-
Avoid all personal contact with the substance, including inhalation of vapors.[1]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[2][5]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate all equipment that came into contact with the acid.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-5 glasses of water to dilute the chemical. Seek immediate medical attention.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]
1. Waste Collection:
-
Collect waste in a designated, properly labeled, and corrosion-resistant container.
-
Do not mix with incompatible waste streams, such as bases or strong oxidizing agents.[1]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
4. Final Disposal:
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[13]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. vigon.com [vigon.com]
- 4. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. cdn.grube.de [cdn.grube.de]
- 7. agilent.com [agilent.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. chemsafe.ie [chemsafe.ie]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
